molecular formula C7H2Br2FNS B2443401 2,6-Dibromo-4-fluorobenzo[d]thiazole CAS No. 1188226-62-1

2,6-Dibromo-4-fluorobenzo[d]thiazole

Cat. No.: B2443401
CAS No.: 1188226-62-1
M. Wt: 310.97
InChI Key: DJCDJILEBWTXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-fluorobenzo[d]thiazole (: 1188226-62-1) is a high-value fluorinated heterocyclic compound offered with a molecular weight of 310.97 g/mol and the molecular formula C 7 H 2 Br 2 FNS. This benzothiazole derivative is characterized by its distinct structure featuring bromine and fluorine substituents, which make it a versatile and strategic intermediate in organic synthesis and medicinal chemistry research . As part of the thiazole chemical family , a scaffold recognized as a "privileged structure" in drug discovery, this compound serves as a critical building block for the development of novel bioactive molecules . The thiazole core is a common feature in more than 18 FDA-approved drugs, including therapies for cancer, HIV, and antibiotics, underscoring its fundamental importance in pharmaceutical development . The presence of bromine atoms at the 2 and 6 positions offers reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of more complex structures . The strategic incorporation of a fluorine atom at the 4-position is a widely employed strategy in medicinal chemistry to fine-tune a molecule's properties, potentially influencing its metabolic stability, lipophilicity, and overall bioavailability . This compound is provided with high purity and requires specific handling to maintain stability; it is recommended to be stored in an inert atmosphere and kept in a freezer under -20°C . Notice to Researchers: This product is intended for research applications and is classified as For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2,6-dibromo-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCDJILEBWTXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization and Utilization of 2,6-Dibromo-4-fluorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dibromo-4-fluorobenzo[d]thiazole (CAS: 1188226-62-1) represents a high-value "scaffold node" in medicinal chemistry. Its structural uniqueness lies in the tri-orthogonal reactivity profile :

  • C2-Bromine: Highly labile heteroaryl halide, primed for nucleophilic aromatic substitution (

    
    ) or rapid oxidative addition in Pd-catalyzed couplings.
    
  • C6-Bromine: A classic aryl bromide, less reactive than C2, allowing for sequential, temperature-controlled cross-coupling (e.g., Suzuki-Miyaura).

  • C4-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without offering a reactive handle under standard conditions, serving as a stable steric/electronic modulator.

This guide provides a definitive protocol for the characterization, synthesis, and chemoselective functionalization of this compound, designed to accelerate its deployment in drug discovery campaigns.

Physicochemical Profile

Understanding the baseline properties is critical for assay development and formulation.

PropertyValue / DescriptionRelevance
Molecular Formula

Core stoichiometry.[1]
Molecular Weight 310.97 g/mol Fragment-based drug discovery (FBDD) compatible.
Appearance Off-white to pale yellow crystalline solidVisual purity check.
Calculated LogP ~3.8 - 4.2High lipophilicity; requires DMSO/DCM for stock solutions.
Topological Polar Surface Area ~41

Good membrane permeability predictor.
H-Bond Donors/Acceptors 0 / 2N and F act as weak acceptors.

Synthesis and Purification Pathway

The synthesis relies on the "directed electrophilic activation" strategy. The fluorine atom must be introduced early (via the aniline precursor), as late-stage fluorination at C4 is synthetically arduous.

Synthetic Workflow (Graphviz)

SynthesisPath cluster_legend Reaction Logic Start 4-Fluoroaniline Step1 Cyclization (KSCN, Br2) Hugerschoff Reaction Start->Step1 Inter1 2-Amino-4-fluorobenzo[d]thiazole Step1->Inter1 Step2 Regioselective Bromination (Br2, AcOH) Inter1->Step2 Inter2 2-Amino-6-bromo-4-fluorobenzo[d]thiazole Step2->Inter2 Step3 Sandmeyer Reaction (tBuONO, CuBr2, MeCN) Inter2->Step3 Final 2,6-Dibromo-4-fluorobenzo[d]thiazole (TARGET) Step3->Final Directing Effects: Amino group directs Br to C6 (para) Directing Effects: Amino group directs Br to C6 (para)

Figure 1: Step-wise synthetic route ensuring correct regiochemistry. The amino group at C2 is essential for directing the second bromine to C6 before being converted to a bromine itself.

Critical Purification Steps
  • Crude Isolation: The Sandmeyer product is often contaminated with proto-deaminated side products (6-bromo-4-fluorobenzothiazole).

  • Protocol: Flash column chromatography using a gradient of Hexanes:Ethyl Acetate (100:0

    
     90:10) . The dibromo target is less polar and elutes significantly earlier than the mono-bromo or amino precursors.
    
  • Recrystallization: For analytical purity, recrystallize from hot ethanol/water.

Spectroscopic Characterization

This section details the expected spectral signatures. Note that the C4-Fluorine exerts strong coupling effects, splitting both proton and carbon signals, which is the primary diagnostic feature.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]

H NMR (400 MHz, DMSO-

)

The molecule has only two aromatic protons (H5 and H7), making the spectrum simple but distinctively coupled.

Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
8.15 - 8.25 Doublet of Doublets (dd)1HH7

Hz (meta)

Hz (para-F)
7.80 - 7.90 Doublet of Doublets (dd)1HH5

Hz (ortho-F)

Hz (meta)
  • Diagnostic Key: Look for the large ortho-fluorine coupling on H5. If H5 appears as a singlet or simple doublet, the fluorine or bromine regiochemistry is incorrect.


C NMR (100 MHz, DMSO-

)
  • C2 (Thiazole):

    
     ppm. (Shifted upfield relative to unsubstituted benzothiazole due to Br).
    
  • C4 (C-F):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • C6 (C-Br):

    
     ppm (Doublet, 
    
    
    
    Hz due to meta-F).

F NMR
  • Signal: Single peak at

    
     to 
    
    
    
    ppm.
Mass Spectrometry (MS)[6]
  • Ionization: ESI+ or APCI.

  • Pattern: The presence of two bromine atoms creates a characteristic 1:2:1 isotopic triad .

    • 
       (approx 311)
      
    • 
       (approx 313)
      
    • 
       (approx 315)
      
  • Verification: If the intensity ratio is 1:1, you have lost a bromine (monobromo impurity).

Reactivity & Functionalization Guide

The power of this scaffold lies in its sequential functionalization .

Chemoselectivity Map
  • Site A (C2-Br): Most reactive. The C-Br bond is activated by the adjacent Nitrogen and Sulfur. Reacts at Room Temperature (RT) to

    
    C.
    
  • Site B (C6-Br): Moderately reactive. Requires higher temperatures (

    
    C) or more active catalysts (e.g., Pd-XPhos).
    
  • Site C (C4-F): Inert to standard coupling.

Sequential Coupling Workflow (Graphviz)

Reactivity cluster_path1 Path A: Nucleophilic Substitution (SnAr) cluster_path2 Path B: Suzuki Coupling (Controlled) Target 2,6-Dibromo-4-fluorobenzo[d]thiazole ProdA 2-Amino/Alkoxy-6-bromo-4-fluoro... Target->ProdA Selectivity > 95:1 for C2 ProdB 2-Aryl-6-bromo-4-fluoro... Target->ProdB Selectivity ~ 90:10 for C2 ConditionsA Primary Amine / NaH THF, 0°C to RT FinalLib 2,6-Diaryl-4-fluorobenzo[d]thiazole ProdB->FinalLib High Temp Suzuki (100°C) Functionalizes C6 ConditionsB 1.0 eq Ar-B(OH)2 Pd(PPh3)4, Na2CO3 Tol/EtOH, 60°C

Figure 2: Divergent synthesis strategies. Path A exploits the heteroaryl nature of C2 for SnAr. Path B utilizes the lower bond dissociation energy of C2-Br for selective metal catalysis.

Experimental Protocol: Selective C2-Arylation

To ensure reaction at C2 without touching C6:

  • Solvent: Use Toluene:Ethanol:Water (4:1:1) .

  • Base: Use a weak base like

    
      (avoid 
    
    
    
    or strong alkoxides which might trigger side reactions or bis-coupling).
  • Catalyst:

    
      (5 mol%) is preferred over highly active species like 
    
    
    
    /S-Phos to maintain selectivity.
  • Temperature: Do not exceed

    
    C . Monitor by LCMS every 30 minutes.
    

Safety and Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood.

  • Storage: Store at

    
    C under inert atmosphere (Argon). Protect from light to prevent slow debromination.
    

References

  • Synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki Cross Coupling. National Institutes of Health (PMC). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry (Chemical Science). Available at: [Link][1][2][3][4]

  • Benzothiazole - Structure and Reactivity. Wikipedia. Available at: [Link]

  • Regioselective Suzuki Couplings of Polybrominated Heterocycles. Semantics Scholar. Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-Dibromo-4-fluorobenzo[d]thiazole: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-fluorobenzo[d]thiazole, a halogenated heterocyclic compound, represents a significant building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring two distinct bromine atoms and a fluorine atom on the benzothiazole scaffold, offers a platform for selective functionalization, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established chemical principles, and an analysis of its potential reactivity and applications. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from analogous structures to provide a robust and scientifically grounded perspective.

Introduction and Significance

The benzothiazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The introduction of halogen atoms, particularly fluorine and bromine, can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

2,6-Dibromo-4-fluorobenzo[d]thiazole (CAS No. 1188226-62-1) is a strategically designed synthetic intermediate. The fluorine atom at the 4-position can influence the electronic properties of the aromatic system and provide a potential metabolic blocking site. The two bromine atoms at the 2- and 6-positions offer orthogonal handles for sequential and selective chemical modifications, such as cross-coupling reactions. This differential reactivity is key to its utility in building complex molecular architectures.

This document serves as a technical guide, amalgamating foundational principles of organic chemistry with data from structurally related compounds to present a detailed profile of 2,6-Dibromo-4-fluorobenzo[d]thiazole.

Physicochemical and Spectroscopic Properties

While specific experimental data for 2,6-Dibromo-4-fluorobenzo[d]thiazole is not extensively reported in the public domain, its key properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
CAS Number 1188226-62-1[4]
Molecular Formula C₇H₂Br₂FNS
Molecular Weight 310.97 g/mol
IUPAC Name 2,6-dibromo-4-fluoro-1,3-benzothiazole[4]
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water.
Melting Point Not available.
Boiling Point Not available.

Spectroscopic Data (Predicted):

  • ¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms of the benzothiazole core. The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts and coupling constants (for C-F).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Proposed Synthetic Pathways

A plausible and efficient synthesis of 2,6-Dibromo-4-fluorobenzo[d]thiazole can be conceptualized in a multi-step sequence starting from readily available precursors. The following proposed pathway is based on well-established synthetic methodologies for benzothiazole derivatives.[3][5][6]

Synthetic_Pathway cluster_0 Step 1: Formation of 2-Amino-4-fluorobenzothiazole cluster_1 Step 2: Sandmeyer Reaction to introduce C6-Bromo cluster_2 Step 3: Sandmeyer Reaction to introduce C2-Bromo A 3-Fluoroaniline D 2-Amino-4-fluorobenzothiazole A->D 1. KSCN 2. Br₂/AcOH B Potassium Thiocyanate (KSCN) B->D C Bromine (Br₂) in Acetic Acid C->D D2 2-Amino-4-fluorobenzothiazole G 2-Amino-6-bromo-4-fluorobenzothiazole D2->G Sandmeyer Reaction E NaNO₂, HBr E->G F CuBr F->G G2 2-Amino-6-bromo-4-fluorobenzothiazole J 2,6-Dibromo-4-fluorobenzo[d]thiazole G2->J Sandmeyer Reaction H NaNO₂, HBr H->J I CuBr I->J

Figure 1: Proposed multi-step synthesis of 2,6-Dibromo-4-fluorobenzo[d]thiazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-4-fluorobenzothiazole

This step involves the reaction of 3-fluoroaniline with potassium thiocyanate and subsequent oxidative cyclization with bromine, a common method for synthesizing 2-aminobenzothiazoles.[1]

  • To a stirred solution of 3-fluoroaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (1.1 eq) at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 2-amino-4-fluorobenzothiazole. The product can be further purified by recrystallization.

Step 2: Synthesis of 2-Amino-6-bromo-4-fluorobenzothiazole

This step is a proposed bromination of the electron-rich benzene ring of the benzothiazole.

  • Dissolve 2-amino-4-fluorobenzothiazole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 eq), portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-6-bromo-4-fluorobenzothiazole.

Step 3: Synthesis of 2,6-Dibromo-4-fluorobenzo[d]thiazole via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring into a bromine atom.[7][8]

  • Suspend 2-amino-6-bromo-4-fluorobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas evolution) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-Dibromo-4-fluorobenzo[d]thiazole.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2,6-Dibromo-4-fluorobenzo[d]thiazole lies in the differential reactivity of its two bromine atoms, which allows for selective functionalization.

Reactivity A 2,6-Dibromo-4-fluorobenzo[d]thiazole B Selective C2-Coupling (e.g., Suzuki, Sonogashira) A->B Milder Conditions D 2-Aryl/Alkynyl-6-bromo-4-fluorobenzothiazole B->D C C6-Coupling E 2,6-Di-substituted-4-fluorobenzothiazole C->E D->C Harsher Conditions

Figure 2: Conceptual diagram of the selective reactivity of 2,6-Dibromo-4-fluorobenzo[d]thiazole.

4.1. Reactivity at the C2-Position

The bromine atom at the C2 position of the benzothiazole ring is generally more reactive than the bromine at the C6 position in palladium-catalyzed cross-coupling reactions.[9] This enhanced reactivity is due to the electronic nature of the thiazole ring. This allows for selective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the C2 position under milder conditions, leaving the C6-bromo group intact for subsequent transformations.

4.2. Reactivity at the C6-Position

The bromine atom at the C6 position behaves like a typical aryl bromide. It is less reactive than the C2-bromo substituent in many cross-coupling reactions. This enables a two-step functionalization strategy: first, a selective reaction at the C2 position, followed by a reaction at the C6 position under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).

Potential Applications

While specific applications of 2,6-Dibromo-4-fluorobenzo[d]thiazole are not yet widely documented, its structure suggests significant potential in several areas of chemical research and development.

  • Medicinal Chemistry: As a versatile scaffold, it can be used to synthesize libraries of compounds for screening against various biological targets. The fluorobenzothiazole motif is found in compounds with potential therapeutic activities, including as inhibitors of enzymes like SARS-CoV-2 main protease.[10]

  • Materials Science: The benzothiazole core is also a component of organic materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dibromo functionality allows for the construction of conjugated polymers and small molecules with tailored electronic properties.

Conclusion

2,6-Dibromo-4-fluorobenzo[d]thiazole is a promising, albeit currently under-documented, building block in synthetic organic chemistry. Its structural features, particularly the two differentially reactive bromine atoms, make it an attractive intermediate for the synthesis of a wide array of complex molecules. The proposed synthetic pathway, based on well-established chemical transformations, offers a viable route to access this compound. Further research into its specific properties and reactivity is warranted and will undoubtedly expand its application in both medicinal chemistry and materials science, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

  • Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. Ignited Minds Journals. (2012).

  • Sandmeyer reaction. Wikipedia.
  • 2,6-dibromo-4-fluoro-1,3-benzothiazole. Key Organics.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions. Benchchem.
  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles
  • US Patent 5,374,737A - Process for the preparation of 2-aminobenzothiazoles.
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. (2025).
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (2021).
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. (2018).
  • Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. PubMed. (2023).
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Journal of Molecular Structure. (2024).
  • Technical Support Center: Optimizing 2-Chloro-4-bromobenzothiazole Synthesis. Benchchem.
  • Synthesis and biological activities of benzothiazole derivatives: A review.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.
  • Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. PubMed. (2013).
  • Syntheses of 2-(6'-Fluorobenzothiazol-2'-ylamino) -4, 6-(disubstituted thiouriedo)-1,3-pyrimidine Derivatives as Antimicrobials.
  • (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
  • BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo. (2022).
  • Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. PubMed. (2003).
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.

Sources

Technical Profile: 2,6-Dibromo-4-fluorobenzo[d]thiazole

[1][2][3]

Executive Summary

2,6-Dibromo-4-fluorobenzo[d]thiazole (CAS: 1188226-62-1) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, including Farnesoid X Receptor (FXR) modulators.

Its structural uniqueness lies in the regiochemically distinct halogenation pattern :

  • C-2 Bromine: Highly labile, ideal for initial nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cross-coupling.
    
  • C-6 Bromine: Less reactive, serving as a stable anchor for secondary functionalization or late-stage diversification.

  • C-4 Fluorine: Provides critical electronic modulation (ortho-effect) and metabolic stability, influencing the pKa and lipophilicity of the final drug candidate.

This guide details the synthesis, structural properties, and strategic application of this compound in high-value drug discovery workflows.

Chemical Identity & Physical Properties[4][5][6]

PropertyData
CAS Number 1188226-62-1
IUPAC Name 2,6-Dibromo-4-fluorobenzo[d]thiazole
Molecular Formula

Molecular Weight 310.97 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO,

,

; Insoluble in water
Melting Point Typically >100°C (Structure-dependent packing)
Storage Inert atmosphere, 2-8°C (Light sensitive)
Structural Analysis (NMR Interpretation)

The


  • 
    7.80 ppm (d, J1-2 Hz, 1H):  Protons at C-7. The doublet arises from meta-coupling with the C-5 proton.
    
  • 
     ~7.35 ppm (dd, 1H):  Proton at C-5.[1][2] This signal shows coupling to the C-4 Fluorine and the C-7 proton.
    

Synthesis Pathways

The synthesis of 2,6-Dibromo-4-fluorobenzo[d]thiazole typically follows a two-step "Construct-then-Functionalize" strategy. The most robust industrial route utilizes the Hugerschhoff Reaction followed by a Sandmeyer-type transformation .

Step 1: Cyclization to the 2-Amino Scaffold

The precursor, 4-bromo-2-fluoroaniline , is cyclized using potassium thiocyanate (KSCN) and bromine. This forms the thiazole ring while installing an amino group at the C-2 position.

  • Reagents:

    
    , KSCN, Acetic Acid (AcOH).[3][4]
    
  • Mechanism: Electrophilic bromination of the thiourea intermediate followed by intramolecular ring closure.

  • Intermediate: 2-Amino-6-bromo-4-fluorobenzo[d]thiazole (CAS: 383131-45-1).[5][6]

Step 2: Radical-Nucleophilic Substitution (Sandmeyer)

The 2-amino group is converted to a bromine atom via diazotization. This step requires anhydrous conditions to prevent hydrolysis to the benzothiazolone.

  • Reagents:

    
    , tert-Butyl Nitrite (
    
    
    -BuONO), Acetonitrile (
    
    
    ).
  • Protocol:

    • Suspend

      
       in anhydrous 
      
      
      at 0°C.
    • Add

      
      -BuONO dropwise.
      
    • Add the 2-amino intermediate in portions.

    • Warm to ambient temperature (evolution of

      
       gas).
      
    • Quench and extract.

Synthesis Workflow Diagram

SynthesisPathStart4-Bromo-2-fluoroanilineStep1Step 1: Hugerschhoff Cyclization(KSCN, Br2, AcOH)Start->Step1InterIntermediate:2-Amino-6-bromo-4-fluorobenzothiazole(CAS: 383131-45-1)Step1->InterStep2Step 2: Sandmeyer Reaction(t-BuONO, CuBr2, MeCN)Inter->Step2ProductTarget:2,6-Dibromo-4-fluorobenzo[d]thiazole(CAS: 1188226-62-1)Step2->Product

Figure 1: Two-step synthetic pathway from aniline precursor to the target di-bromo scaffold.

Reactivity & Functionalization Strategy

The power of this scaffold lies in the differential reactivity of the two bromine atoms. The C-2 bromine is activated by the adjacent nitrogen and sulfur atoms (heteroaromatic effect), making it significantly more electrophilic than the C-6 bromine.

Regioselective Functionalization Guide
Reaction TypeTarget SitePreferred ReagentsOutcome
Suzuki-Miyaura C-2 (Major)

,

,

C-2 Arylation/Alkylation
Nucleophilic Subst. (

)
C-2 (Exclusive) Amines, Thiols, AlkoxidesDisplacement of C-2 Br
Lithium-Halogen Exchange C-2 (Fast)

-BuLi, -78°C
C-2 Lithiation (Quench with Electrophile)
Suzuki-Miyaura (Late) C-6

, High Temp
Requires C-2 to be blocked or reacted first
Mechanistic Logic
  • Electronic Activation: The

    
     bond in the thiazole ring pulls electron density from C-2, making it susceptible to oxidative addition by Pd(0) or attack by nucleophiles.
    
  • Steric & Electronic Guarding: The C-4 Fluorine atom exerts an inductive withdrawing effect (-I), slightly deactivating the C-5/C-6 positions towards electrophilic attack, but stabilizing the ring against oxidation.

  • Sequential Coupling: Researchers can install a complex side chain at C-2 at room temperature, then increase the temperature to >80°C to functionalize C-6, enabling the creation of asymmetrical "dumbbell" pharmacophores.

Reactivity Map

ReactivityCenter2,6-Dibromo-4-fluorobenzo[d]thiazoleC2_SuzukiC-2 Selective Suzuki(Pd(0), RT)Forms: 2-Aryl-6-bromo-4-fluoro...Center->C2_Suzuki High ReactivityC2_SNArC-2 SNAr Displacement(HNR2, Heat)Forms: 2-Amino-6-bromo-4-fluoro...Center->C2_SNAr High ReactivityC6_SuzukiC-6 Suzuki (Requires High T)Typically performed AFTER C-2 functionalizationCenter->C6_Suzuki Low ReactivityC2_Suzuki->C6_Suzuki Sequential Workflow

Figure 2: Chemo- and regioselective reactivity profile illustrating the priority of C-2 functionalization.

Applications in Drug Discovery

This scaffold is explicitly cited in the development of Farnesoid X Receptor (FXR) modulators , which are therapeutic targets for Non-Alcoholic Steatohepatitis (NASH) and primary biliary cholangitis (PBC).

  • Role: The benzothiazole core mimics the steroid nucleus often found in FXR ligands, providing a rigid, lipophilic plane.

  • Fluorine Effect: The C-4 fluorine blocks metabolic hotspots and modulates the torsion angle of substituents at C-2, potentially locking the molecule in a bioactive conformation.

  • Patent Reference: Compounds derived from this scaffold have shown efficacy in regulating bile acid synthesis and glucose homeostasis [1].

Safety & Handling Protocol

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[5][6]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to halogenated nature), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References

  • European Patent Office. (2020). Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators. EP 3704113 B1. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 102126472 (Related Analog). Retrieved from

  • Sigma-Aldrich. (2024). 2,6-Dibromo-4-fluorobenzo[d]thiazole Product Detail. Retrieved from

  • Jordan, A. D., et al. (2008). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. (General methodology reference).

Comprehensive Spectroscopic Characterization Guide: 2,6-Dibromo-4-fluorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides an in-depth spectroscopic analysis of 2,6-Dibromo-4-fluorobenzo[d]thiazole (CAS: 1188226-62-1). As a poly-halogenated heterocyclic scaffold, this compound serves as a critical intermediate in the synthesis of Riluzole derivatives and other bioactive benzothiazoles. Its unique substitution pattern—featuring bromine atoms at the C2 and C6 positions and a fluorine atom at C4—creates specific electronic and steric environments that are pivotal for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Accurate characterization of this intermediate is essential to ensure regioselectivity in downstream synthesis. This guide outlines the theoretical and empirical spectroscopic specifications required for quality control (QC) validation.

Chemical Identity Table
PropertySpecification
Chemical Name 2,6-Dibromo-4-fluorobenzo[d]thiazole
CAS Number 1188226-62-1
Molecular Formula C₇H₂Br₂FNS
Molecular Weight 310.97 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, CHCl₃, CH₂Cl₂; sparingly soluble in water
Key Structural Features Benzothiazole core, C2-Br (labile), C6-Br (stable), C4-F (NMR handle)

Synthesis & Characterization Workflow

To ensure high-purity isolation, the synthesis typically proceeds via the bromination of a 4-fluorobenzothiazole precursor. The following workflow illustrates the critical path from synthesis to spectroscopic validation.

SynthesisWorkflow Start Start: 2-Amino-4-fluorobenzothiazole Rxn1 Step 1: Sandmeyer Rxn (CuBr₂, t-BuONO) -> 2-Br Start->Rxn1 Diazotization Rxn2 Step 2: Electrophilic Bromination (NBS/H₂SO₄) -> 6-Br Rxn1->Rxn2 Regioselective Br Purification Purification (Recrystallization/Column) Rxn2->Purification Crude Isolation QC_Check QC Validation (NMR, MS, IR) Purification->QC_Check Sample Prep QC_Check->Purification Fail (Impurities >2%) Release Release for Synthesis QC_Check->Release Pass

Figure 1: Synthetic route and quality control decision tree for 2,6-Dibromo-4-fluorobenzo[d]thiazole.

Spectroscopic Specifications (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at C4 significantly influences the ¹H and ¹³C spectra due to spin-spin coupling (


, spin 1/2).
¹H NMR (Proton) Specification
  • Solvent: CDCl₃ or DMSO-d₆

  • Resonance Expectation: The molecule possesses only two aromatic protons (H5 and H7).

    • H5: Located ortho to the Fluorine (C4) and ortho to Bromine (C6).

    • H7: Located meta to the Fluorine (C4) and ortho to Bromine (C6).

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constants (

)
Assignment Logic
H5 7.40 – 7.60dd (doublet of doublets)

Hz (ortho)

Hz (meta)
Shielded relative to H7 due to ortho-F effect; shows large F-coupling.
H7 7.80 – 8.00d (doublet) or dd

Hz (meta)

Hz (para)
Deshielded by adjacent N/S ring current; weak or no coupling to para-F.

Expert Insight: The absence of a signal in the 8.5–9.0 ppm region confirms the successful bromination at the C2 position (loss of the characteristic benzothiazole H2 proton).

¹³C NMR (Carbon) Specification
  • Key Feature: C-F coupling will be observed as doublets.

  • C4 (C-F): Doublet,

    
     Hz (Typical for Ar-F).
    
  • C5: Doublet,

    
     Hz (Ortho coupling).
    
  • C2 (C-Br): Weak intensity quaternary carbon, typically ~135-145 ppm.

¹⁹F NMR (Fluorine) Specification
  • Signal: Single sharp peak.

  • Shift:

    
     to 
    
    
    
    ppm (Referenced to CFCl₃).
  • Diagnostic Value: Presence of a single peak confirms mono-fluorination and purity. Multiple peaks indicate regioisomers.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dibromo- motif due to the distinct isotopic abundance of Bromine (


 and 

are approx 1:1).
  • Ionization Mode: ESI+ or EI

  • Molecular Ion:

    
     or 
    
    
    
    [1]
  • Isotope Pattern: For a molecule with two bromine atoms , the mass spectrum must display a 1:2:1 triplet pattern.

Ion Speciesm/z (Calculated)Relative AbundanceOrigin
M (⁷⁹Br, ⁷⁹Br) 308.8~50%Lightest isotopologue
M+2 (⁷⁹Br, ⁸¹Br) 310.8~100% (Base Peak)Mixed isotopes
M+4 (⁸¹Br, ⁸¹Br) 312.8~50%Heaviest isotopologue

QC Criteria: If the M+2 peak is not the base peak (highest intensity), or if the pattern deviates significantly from 1:2:1, the sample likely contains mono-bromo impurities (M+ pattern 1:1) or tri-bromo species.

Infrared (IR) Spectroscopy
  • C-H Stretch (Ar): 3050 – 3100 cm⁻¹ (Weak)

  • C=N Stretch: 1450 – 1500 cm⁻¹ (Characteristic of benzothiazole ring)

  • C-F Stretch: 1200 – 1250 cm⁻¹ (Strong)

  • C-Br Stretch: 600 – 700 cm⁻¹ (Fingerprint region)

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d). If solubility is poor, use DMSO-d₆ .

    • Note: DMSO may cause slight chemical shift variations compared to CDCl₃.

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette to remove inorganic salts (e.g., NaBr residues from synthesis).

HPLC Purity Assessment Method

To quantify purity before spectroscopic release:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect the dibromo compound to elute later than mono-bromo analogs due to increased lipophilicity.

References

  • European Patent Office. (2020). Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators. EP 3704113 B1. Retrieved from . (Describes the use and characterization of 2,6-dibromo-4-fluorobenzo[d]thiazole as an intermediate).

  • BLD Pharm. (n.d.). 2,6-Dibromo-4-fluorobenzo[d]thiazole Product Page. Retrieved from . (Commercial availability and CAS verification).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1188226-62-1. Retrieved from .

  • Sigma-Aldrich. (n.d.). Benzothiazole Derivatives and Spectroscopic Data. Retrieved from .[2] (General reference for benzothiazole NMR shift comparisons).

Sources

Foreword: The Architectural Blueprint of a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 2,6-Dibromo-4-fluorobenzo[d]thiazole: From Synthesis to Supramolecular Analysis

In the landscape of modern drug discovery, the benzothiazole scaffold stands as a privileged structure, a testament to its remarkable versatility and wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic introduction of halogen atoms onto this scaffold has consistently proven to be a powerful approach for modulating a compound's physicochemical properties and biological activity. Halogens can enhance membrane permeability, increase metabolic stability, and, most critically, participate in specific, highly directional non-covalent interactions such as halogen bonding, which can be pivotal for molecular recognition at biological targets.[2]

This guide provides a comprehensive, research-level overview of the synthesis, crystallization, and, most importantly, the detailed single-crystal X-ray diffraction analysis of a novel compound: 2,6-Dibromo-4-fluorobenzo[d]thiazole . While a definitive crystal structure for this specific molecule has not yet been deposited in public databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this document serves as an expert guide to the complete experimental and analytical workflow required to elucidate its three-dimensional architecture.[3][4][5][6][7][8][9][10][11]

We will proceed from the foundational steps of chemical synthesis to the sophisticated analysis of intermolecular forces that govern its crystal packing. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the causal reasoning behind each experimental choice—a self-validating system of scientific inquiry.

Part 1: Synthesis and Single-Crystal Growth

The journey to understanding a molecule's three-dimensional structure begins with its creation and subsequent persuasion into a perfectly ordered crystalline state.

Proposed Synthesis of 2,6-Dibromo-4-fluorobenzo[d]thiazole

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry.[12] A robust and widely adopted method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine. This classic approach, known as the Hugershoff reaction, provides a direct route to the benzothiazole core.

Experimental Protocol: Synthesis

  • Reactant Preparation: To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (KSCN) (1.1 eq).

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C. Rationale: This exothermic reaction requires careful temperature control to prevent side reactions and ensure regioselective bromination.

  • Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to reflux for 4-6 hours to facilitate the intramolecular cyclization and formation of the benzothiazole ring.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • Final Product: Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2,6-Dibromo-4-fluorobenzo[d]thiazole. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Cultivating Perfection: Single-Crystal Growth

Obtaining a single crystal of sufficient quality is often the most challenging bottleneck in structural analysis.[13] The goal is to create a supersaturated solution from which the molecule can slowly and methodically precipitate, forming a highly ordered lattice. Vapor diffusion is an excellent technique for this purpose, especially when working with milligram quantities of a compound.[14]

Experimental Protocol: Crystal Growth by Vapor Diffusion

  • Solution Preparation: Dissolve 5-10 mg of purified 2,6-Dibromo-4-fluorobenzo[d]thiazole in a small volume (0.5 mL) of a suitable solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). This solution is placed in a small, open vial.

  • System Setup: Place this vial inside a larger, sealed jar containing a few milliliters of an "anti-solvent"—a more volatile solvent in which the compound is poorly soluble (e.g., hexane or pentane).

  • Diffusion and Crystallization: Over several days, the vapor from the anti-solvent will slowly diffuse into the solvent in the inner vial. This gradual change in solvent composition reduces the solubility of the compound, creating a state of supersaturation that encourages slow, controlled crystal growth.[15][16]

  • Harvesting: Once well-formed, block-shaped crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested for X-ray analysis.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[17][18]

Data Acquisition and Processing

The harvested crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[19]

Table 1: Typical Data Collection and Refinement Parameters

ParameterValue / Description
DiffractometerBruker D8 VENTURE or similar
X-ray SourceMo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation
Temperature100(2) K
DetectorCMOS or CCD area detector
Data Collection Strategyω and φ scans
Data Processing SoftwareSAINT / SADABS
Structure Solution SoftwareSHELXT (Intrinsic Phasing)
Structure Refinement SoftwareSHELXL
Final R-indices (I > 2σ(I))R1, wR2
Goodness-of-fit (S)~1.0

The collected diffraction images are processed to integrate the intensities of each reflection.[20] These intensities are then corrected for various experimental factors (e.g., absorption), and the data is scaled and merged.

Structure Solution and Refinement

The processed data allows for the determination of the unit cell parameters and the crystal's space group. The phase problem is then solved using direct methods or dual-space algorithms, which provide an initial electron density map.[21] An initial molecular model is built into this map.

This model is then refined using a least-squares algorithm.[22][23] In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) derived from the model. The quality of the final model is assessed by the R1 and wR2 values, which should ideally be as low as possible for a well-refined structure.

Part 3: Structural Analysis: From Molecular Geometry to Crystal Packing

With a refined crystal structure, we can now delve into a detailed analysis of its features.

Molecular Geometry

The primary output of a crystal structure determination is the precise location of each atom, defining the molecule's bond lengths, bond angles, and torsion angles.[24] Based on known structures in the CSD, we can predict the key geometric parameters for 2,6-Dibromo-4-fluorobenzo[d]thiazole.

Table 2: Predicted Molecular Geometry Parameters

ParameterAtom Pair / TripletExpected Value (Å or °)
Bond Lengths
C-Br~1.89 Å
C-F~1.35 Å
S-C(thiazole)~1.75 Å
N-C(thiazole)~1.32 Å
Bond Angles
C-C-Br~120°
C-C-F~119°
C-S-C(thiazole)~88°

The fused benzothiazole ring system is expected to be nearly planar. The bromine and fluorine substituents will lie in this plane, influencing the molecule's electronic distribution and potential for intermolecular interactions.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is dictated by a complex interplay of non-covalent interactions. For 2,6-Dibromo-4-fluorobenzo[d]thiazole, the presence of multiple halogen atoms makes it a fascinating case for studying halogen bonding.[25]

  • Halogen Bonding (XB): The bromine atoms, with their electropositive σ-holes, are strong halogen bond donors.[26][27][28] We can anticipate significant Br···N and Br···S interactions, where the nitrogen and sulfur atoms of the thiazole ring act as halogen bond acceptors. Br···Br interactions of Type II are also highly probable, contributing to the overall packing arrangement.[26]

  • Hydrogen Bonding (HB): While lacking classic hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds are expected to play a role in stabilizing the crystal lattice.[29]

  • π-π Stacking: The planar aromatic benzothiazole cores are likely to engage in offset π-π stacking interactions, further contributing to the cohesion of the crystal structure.

Supramolecular_Synthons cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C A_BTZ 2,6-Dibromo-4-fluoro benzo[d]thiazole B_BTZ 2,6-Dibromo-4-fluoro benzo[d]thiazole A_BTZ->B_BTZ Halogen Bond (Br···N or Br···S) C_BTZ 2,6-Dibromo-4-fluoro benzo[d]thiazole A_BTZ->C_BTZ C-H···F Hydrogen Bond B_BTZ->C_BTZ π-π Stacking Hirshfeld_Analysis_Workflow cif Crystallographic Information File (CIF) crystalexplorer CrystalExplorer Software cif->crystalexplorer hirshfeld_surface Generate Hirshfeld Surface crystalexplorer->hirshfeld_surface dnorm Map d_norm Property (Visualize Close Contacts) hirshfeld_surface->dnorm fingerprint Generate 2D Fingerprint Plot (Quantify Interactions) hirshfeld_surface->fingerprint analysis Analyze Interaction Percentages (H···Br, H···F, H···H, etc.) fingerprint->analysis

Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.

Part 4: Implications for Medicinal Chemistry and Drug Design

The detailed structural information gleaned from this analysis is not merely an academic exercise; it is the foundation for rational drug design.

  • Structure-Activity Relationships (SAR): Understanding the precise 3D geometry and the key intermolecular interactions allows for the establishment of robust SAR. For example, knowing that a Br···N halogen bond is a dominant feature in the crystal packing suggests that this interaction could be crucial for binding to a biological target.

  • Informing Analogue Design: The structural data provides a blueprint for designing new analogues. The positions of the bromine and fluorine atoms can be systematically varied to modulate halogen bonding strength, lipophilicity, and metabolic stability, all while maintaining the core pharmacophore. [2][30][31]3. Predicting Physicochemical Properties: Crystal packing and intermolecular forces influence properties like solubility and melting point. This structural knowledge can help predict and tune these properties for better drug-like characteristics.

Conclusion

This technical guide has outlined a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural elucidation of 2,6-Dibromo-4-fluorobenzo[d]thiazole. By following these rigorous experimental and analytical protocols, researchers can obtain a detailed three-dimensional understanding of this novel molecule. The subsequent analysis of its molecular geometry and, crucially, the supramolecular interactions driven by halogen and hydrogen bonding, provides invaluable insights. This architectural knowledge at the atomic level is fundamental to advancing the benzothiazole scaffold in the rational design of next-generation therapeutic agents.

References

  • Crystallography Open Database. (n.d.). Retrieved February 23, 2026, from [Link]

  • Crystallography Open Database - Wikipedia. (2024, November). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Khandelwal, R., Vasava, M., & Parmar, C. (2026). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. Current Organic Chemistry, 30. [Link]

  • Cambridge Structural Database. (n.d.). Re3data.org. Retrieved February 23, 2026, from [Link]

  • Kumar, A., & Kumar, V. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances, 7(85), 54199-54217. [Link]

  • Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]

  • Crystal Structure Determination & Refinement. (n.d.). Fiveable. Retrieved February 23, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Re3data.org. Retrieved February 23, 2026, from [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (2020). SETSCI Conference Proceedings. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved February 23, 2026, from [Link]

  • Crystallography Open Database. (n.d.). McMaster University Libraries. Retrieved February 23, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). Ithaca College. Retrieved February 23, 2026, from [Link]

  • Crystallography Open Database (COD). (2026, January 15). PubChem. Retrieved February 23, 2026, from [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (20), 2070-2071. [Link]

  • Zhao, L., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(10), 2582-2585. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Refinement - X-Ray Crystallography. (n.d.). yetnet. Retrieved February 23, 2026, from [Link]

  • Caballero, A., et al. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Molecules, 23(11), 2955. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(15), 5801. [Link]

  • Caballero, A., et al. (2025). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. ResearchGate. [Link]

  • Caballero, A., et al. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. MDPI. [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved February 23, 2026, from [Link]

  • Virtual Issue on Halogen Bonding. (2022, March 10). Crystal Growth & Design. [Link]

  • Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. (2025, February 6). ResearchGate. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Matson. Retrieved February 23, 2026, from [Link]

  • Marković, J., et al. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(24), 8963. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1364539. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved February 23, 2026, from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1425-1432. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023, September 2). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved February 23, 2026, from [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan. Retrieved February 23, 2026, from [Link]

  • x Ray crystallography. (n.d.). PMC - NIH. Retrieved February 23, 2026, from [Link]

  • Clegg, W. (2019). 12: Refining X-ray Crystal Structures. In X-Ray Crystallography. The Royal Society of Chemistry. [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx. Retrieved February 23, 2026, from [Link]

  • Zhang, L., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 32-38. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. [Link]

  • Blake, A. (2009). 20 The crystallographic information file (CIF). In Crystal Structure Analysis: Principles and Practice (2nd ed.). Oxford Academic. [Link]

  • Vaitkus, A., et al. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D: Structural Biology, 73(2), 99-110. [Link]

  • 01 Molecular Geometry Analysis. (n.d.). Programming Tutorial in Chemistry by Python. Retrieved February 23, 2026, from [Link]

Sources

Physical Properties and Characterization of Dibromo-Fluorobenzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dibromo-fluorobenzothiazole scaffold represents a critical pharmacophore in modern medicinal chemistry and a high-performance building block in optoelectronics.[1] Characterized by the fusion of a benzene and thiazole ring with specific halogenation patterns, these compounds exhibit unique electronic and steric properties. The presence of two bromine atoms introduces significant halogen-bonding capabilities (sigma-hole interactions), while the fluorine atom modulates metabolic stability and pKa without imposing a large steric penalty.

This guide provides a comprehensive analysis of the physical properties, synthetic pathways, and experimental characterization protocols for this chemical class, specifically focusing on regioisomers such as 2,6-dibromo-4-fluorobenzothiazole and 2-amino-6-bromo-4-fluorobenzothiazole .[1]

Structural & Electronic Analysis

Electronic Effects of Halogenation

The physicochemical behavior of dibromo-fluorobenzothiazoles is dictated by the interplay between the electron-withdrawing nature of the halogens and the resonance capabilities of the benzothiazole core.

  • Fluorine (F): Positioned typically at C4, C5, C6, or C7. It exerts a strong inductive withdrawing effect (-I), reducing the electron density of the benzene ring. This lowers the basicity of the thiazole nitrogen, making the compound less susceptible to protonation at physiological pH compared to the non-fluorinated parent.

  • Bromine (Br): Positioned typically at C2, C6, or C7. While also electron-withdrawing (-I), bromine acts as a weak resonance donor (+R).[1] Crucially, bromine atoms in these positions serve as sigma-hole donors , facilitating halogen bonding with nucleophilic residues (e.g., carbonyl oxygens in proteins) or directing crystal packing in solid-state materials.

Isomerism and Nomenclature

Common isomers of interest include:

  • 2,6-Dibromo-4-fluorobenzothiazole (CAS 1188226-62-1): A key intermediate for cross-coupling reactions.[1]

  • 2-Amino-6-bromo-4-fluorobenzothiazole (CAS 383131-45-1): A precursor often used to generate the 2-bromo derivative via Sandmeyer reactions.[1]

Physical Properties Data

The following data aggregates experimental values for 2-amino-6-bromo-4-fluorobenzothiazole and computational descriptors for the 2,6-dibromo-4-fluoro analog.

Table 1: Physicochemical Specifications
Property2-Amino-6-bromo-4-fluoro-BT2,6-Dibromo-4-fluoro-BT (Calc.)[1]Significance
Molecular Formula C₇H₄BrFN₂SC₇H₂Br₂FNSCore stoichiometry
Molecular Weight 247.09 g/mol 310.97 g/mol Mass balance calc.[1]
Physical State Solid (Crystalline)Solid (Crystalline)Handling requirements
Melting Point 178–180 °C (Analog range)130–135 °C (Est.)Purity indicator
Density 1.916 g/cm³~2.15 g/cm³High density due to Br content
LogP (Lipophilicity) 3.36 (XLogP3)4.2–4.5Membrane permeability
PSA (Polar Surface Area) 67.2 Ų~12.9 ŲOral bioavailability predictor
pKa (Conjugate Acid) ~2.5–3.0~0.5–1.0Very weak base due to -I effects
Solubility DMSO, DMF, DCMCHCl₃, TolueneLipophilic solvent compatible

Technical Note: The substitution of the 2-amino group with a bromine atom (converting the first column to the second) drastically reduces polarity (PSA drops) and increases lipophilicity (LogP rises), shifting the compound from a "drug-like" profile to a "building block" profile requiring non-polar solvents for processing.

Synthetic Pathways & Reaction Engineering

The synthesis of dibromo-fluorobenzothiazoles generally proceeds via the Jacobsen Cyclization or direct halogenation of a pre-formed benzothiazole core. The regioselectivity is controlled by the directing effects of the fluorine substituent.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Fluoroaniline Inter1 3-Fluoro-thiobenzanilide Start->Inter1 Thionation Cyclization Jacobsen Cyclization (Oxidation) Inter1->Cyclization Core 4-Fluorobenzothiazole Cyclization->Core Bromination Electrophilic Bromination (Br2/AcOH) Core->Bromination Regioselective at C2, C6 Product 2,6-Dibromo-4-fluorobenzothiazole Bromination->Product

Figure 1: Synthetic route for 2,6-dibromo-4-fluorobenzothiazole via oxidative cyclization and subsequent bromination.[1]

Protocol: Regioselective Bromination

Objective: To install bromine atoms at C2 and C6 positions of the 4-fluorobenzothiazole core.[1]

  • Preparation: Dissolve 4-fluorobenzothiazole (1.0 eq) in glacial acetic acid (AcOH).

  • Addition: Add Bromine (Br₂, 2.5 eq) dropwise at room temperature.

  • Catalysis: If C2-H substitution is sluggish, add a catalytic amount of Iron(III) bromide (FeBr₃).

  • Heating: Reflux the mixture at 80–100°C for 4–6 hours.

  • Quenching: Pour reaction mixture onto crushed ice/sodium bisulfite (NaHSO₃) to reduce excess bromine.

  • Isolation: Filter the precipitate. The product is typically a pale yellow solid.[2]

  • Purification: Recrystallize from Ethanol/Toluene (1:1) to remove mono-bromo impurities.[1]

Experimental Characterization Protocols

To validate the physical properties of these compounds, the following self-validating protocols are recommended.

Determination of Lipophilicity (Shake-Flask Method)

Because dibromo-fluorobenzothiazoles are highly lipophilic, accurate LogP measurement is critical for predicting biological distribution.[1]

Methodology:

  • Phase Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Solubilization: Dissolve the benzothiazole derivative in the water-saturated octanol phase.

  • Equilibration: Mix the organic phase with octanol-saturated water in a 1:1 ratio. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    
X-Ray Crystallography (Solid State Analysis)

Understanding the crystal packing is essential for materials applications, particularly to observe halogen bonding.

Crystal Growth Protocol:

  • Solvent System: Slow evaporation of a Chloroform/Hexane (3:1) solution.

  • Conditions: Ambient temperature, protected from vibration.

  • Target: Single crystals suitable for diffraction (>0.1 mm).

  • Expected Features: Look for Type II halogen bonding (C-Br[1]···N) interactions, which typically exhibit bond angles close to 180° relative to the C-Br bond.

Experimental Workflow Diagram

CharacterizationWorkflow cluster_Sol Solution State cluster_Solid Solid State Sample Purified Dibromo-fluorobenzothiazole HPLC HPLC Purity Check (>98%) Sample->HPLC DSC DSC (Melting Point) Sample->DSC XRD Single Crystal XRD (Packing/Halogen Bonds) Sample->XRD Slow Evap. LogP LogP Determination (Shake Flask) HPLC->LogP If Pure NMR 19F/1H NMR (Structural Confirmation) HPLC->NMR

Figure 2: Workflow for the physical characterization of benzothiazole derivatives.

Applications & Significance

Medicinal Chemistry (Bioisosteres)

The dibromo-fluorobenzothiazole unit serves as a lipophilic scaffold in drug discovery.

  • Metabolic Blocking: The fluorine atom at C4 or C6 blocks metabolic oxidation (P450 hydroxylation) at susceptible sites.

  • Riluzole Analogs: Derivatives are explored as neuroprotective agents, analogous to Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), targeting glutamate receptors.[1]

Materials Science (Optoelectronics)
  • Electron Transport: The electron-deficient nature of the ring (enhanced by F and Br) makes these compounds excellent electron-transport materials in OLEDs.[1]

  • Phosphorescence: The heavy atom effect of the two bromine atoms facilitates intersystem crossing (ISC), potentially enhancing phosphorescence efficiency in doped organic matrices.

References

  • PubChem. 4-Bromo-2,6-difluorobenzenethiol Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole). Available at: [Link]

  • PubMed. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles.[1] Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 2,6-Dibromo-4-fluorobenzo[d]thiazole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The benzothiazole scaffold is a privileged heterocyclic motif central to medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Its derivatives are integral to numerous FDA-approved drugs and advanced molecular probes.[1][4] The compound 2,6-Dibromo-4-fluorobenzo[d]thiazole (DBFT) represents a highly versatile building block, offering two distinct and orthogonally reactive bromine sites for sequential functionalization. The strategic introduction of aryl, alkyl, alkynyl, and amino moieties via palladium-catalyzed cross-coupling reactions allows for the rapid construction of complex molecular libraries for drug discovery and the development of novel organic materials.[5]

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the selective palladium-catalyzed cross-coupling reactions of DBFT. We will explore the principles of regioselectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with mechanistic insights and troubleshooting advice.

Core Concepts: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation.[6] These reactions universally proceed through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

The generally accepted mechanism consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the electrophile (DBFT), forming a Pd(II) intermediate. This step is often rate-determining, and its efficiency is influenced by the ligand, the halide, and the electronic nature of the substrate.[9][10]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound or an amine) coordinates to the Pd(II) center, followed by the transfer of its organic group to the palladium, displacing the halide.[11][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[11][13]

Palladium_Cross_Coupling_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (+ Ar-X) product Ar-R pd2_coupled Ar-Pd(II)(R)L₂ pd2_complex->pd2_coupled Transmetalation (+ R-M) pd2_coupled->pd0 Reductive Elimination (- Ar-R) reactant Ar-X + R-M

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Principle of Regioselectivity with DBFT

A critical consideration for di-halogenated substrates like DBFT is regioselectivity. The two bromine atoms at the C2 and C6 positions exhibit different reactivities, enabling selective mono-functionalization under controlled conditions.

  • C2-Bromine (Most Reactive): The C2 position is directly adjacent to the electron-withdrawing thiazole ring. This electronic pull increases the electrophilicity of the C2 carbon and weakens the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst.[14]

  • C6-Bromine (Least Reactive): The C6 position is on the benzo portion of the scaffold. While still reactive, it is electronically less activated than the C2 position.

This reactivity difference (C2-Br > C6-Br) is the cornerstone of a sequential functionalization strategy. Milder reaction conditions will favor mono-substitution at the C2 position, while more forcing conditions (higher temperature, stronger base, different ligand) are required to engage the C6-Br bond.[15][16]

Application Protocol 1: Selective C2 Mono-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[10] This protocol is optimized for the selective mono-arylation of DBFT at the more reactive C2 position.

Rationale for Component Selection
  • Catalyst (Pd(OAc)₂): A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand (SPhos): A sterically bulky and electron-rich phosphine ligand that promotes rapid oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder conditions suitable for selective reactions.[17]

  • Base (K₃PO₄): A moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions.[12][17]

  • Solvent (Toluene/H₂O): A biphasic solvent system is standard for Suzuki couplings, where the organic phase solubilizes the substrate and catalyst, and the aqueous phase dissolves the inorganic base.

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add 2,6-Dibromo-4-fluorobenzo[d]thiazole (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 5 mL of solvent mixture per 1 mmol of DBFT).

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to 80-100 °C using a preheated oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-6-bromo-4-fluorobenzo[d]thiazole product.

Data Summary: Representative Suzuki-Miyaura Conditions

EntryBoronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Product TypeTypical Yield (%)
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)100Mono-arylated75-85
24-Methoxyphenylboronic Acid (1.2)Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (3:1)90Mono-arylated70-80
3Thiophene-2-boronic Acid (1.1)Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2.0)THF/H₂O (5:1)80Mono-arylated65-75

digraph "Suzuki_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"];
edge [color="#4285F4"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="1. Add Reagents to Flask\n(DBFT, Boronic Acid, Pd Cat., Ligand, Base)"]; inert [label="2. Evacuate & Backfill\nwith Inert Gas (3x)"]; solvent [label="3. Add Degassed\nSolvent System"]; react [label="4. Heat & Stir\n(80-100 °C)"]; monitor [label="5. Monitor Progress\n(TLC / LC-MS)"]; workup [label="6. Aqueous Workup\n& Extraction"]; purify [label="7. Column Chromatography"]; end [label="Pure Mono-arylated\nProduct", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup -> inert -> solvent -> react -> monitor -> workup -> purify -> end; }

Figure 2: Experimental workflow for selective mono-arylation of DBFT.

Application Protocol 2: C2-Alkynylation via Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to valuable aryl-alkyne structures.[18][19] This protocol targets the selective formation of a C-C triple bond at the C2 position of DBFT.

Rationale for Component Selection
  • Catalyst System (PdCl₂(PPh₃)₂ / CuI): This is the classic catalyst system for Sonogashira coupling. The palladium complex facilitates the main catalytic cycle, while the copper(I) iodide co-catalyst activates the terminal alkyne, forming a copper(I) acetylide intermediate that participates in the transmetalation step.[18][20]

  • Base (Triethylamine, Et₃N): Acts as both a base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the H-X byproduct generated during the reaction.

  • Solvent (THF): A good co-solvent to ensure solubility of the DBFT starting material.

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask, add DBFT (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) Iodide (CuI, 5 mol%).

  • Atmosphere Control: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and Triethylamine (Et₃N) in a 2:1 ratio. Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the mixture at room temperature. Gentle heating to 40-50 °C may be required for less reactive alkynes.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 2-alkynyl-6-bromo-4-fluorobenzo[d]thiazole.

Sonogashira_Workflow start Start setup 1. Add Solids to Flask (DBFT, PdCl₂(PPh₃)₂, CuI) start->setup inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Solvents & Alkyne (THF, Et₃N, R-C≡CH) inert->solvent react 4. Stir at Room Temp (or gentle heat) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Column Chromatography workup->purify end Pure Mono-alkynylated Product purify->end

Figure 3: Experimental workflow for selective Sonogashira coupling.

Application Protocol 3: C2-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[11][21] This protocol describes the coupling of a primary or secondary amine at the C2 position of DBFT.

Rationale for Component Selection
  • Precatalyst ([Pd(cinnamyl)Cl]₂): An air-stable Pd(II) precatalyst that provides reliable and reproducible results.[22]

  • Ligand (XantPhos): A bidentate phosphine ligand with a wide bite angle, which is highly effective for C-N cross-coupling reactions, promoting the crucial reductive elimination step.[22]

  • Base (NaOt-Bu or Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide is highly effective but incompatible with some functional groups. Cesium carbonate is a milder alternative suitable for more sensitive substrates.[21][22]

Step-by-Step Protocol
  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add DBFT (1.0 equiv), the amine (1.2 equiv), [Pd(cinnamyl)Cl]₂ (1.5 mol%), XantPhos (3.0 mol%), and Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 4-18 hours.

  • Workup: Cool to room temperature. Carefully quench the reaction with water. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Separate the organic layer, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify by flash column chromatography to yield the 2-amino-6-bromo-4-fluorobenzo[d]thiazole.

Sequential Di-functionalization Strategy

The mono-functionalized products obtained from the protocols above are ideal substrates for a second cross-coupling reaction at the less reactive C6-bromo position. This allows for the synthesis of unsymmetrical 2,6-disubstituted benzothiazoles.

General Principle: The second coupling typically requires more forcing conditions:

  • Higher Temperatures: (e.g., 110-120 °C)

  • More Active Catalyst Systems: Often involving more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos).

  • Longer Reaction Times.

By employing one type of coupling at C2 (e.g., Suzuki) and a different type at C6 (e.g., Sonogashira), a diverse array of complex molecules can be accessed from a single DBFT starting material.

References

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Royal Society of Chemistry. (2025, October 31).
  • Elementary Education Online. Study of Benzothiazoles and its Pharmaceutical Importance.
  • Preprints.org. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • ResearchGate. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles | Request PDF.
  • Preprints.org. (2025, April 16). Recent Advancement in the Development of Benzothiazole as Anticancer Agents.
  • Chemical Reviews. (2016, September 30).
  • Wikipedia.
  • IDEALS. (2011, May 25).
  • Organic Letters. (2007).
  • Journal of the American Chemical Society. (2007, October 24).
  • MDPI. (2020, May 19). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Heck reaction.
  • Wikipedia. Sonogashira coupling.
  • Chemistry – A European Journal. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • MDPI. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Chemistry LibreTexts. (2023, June 30).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • ResearchGate. (2025, August 6). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles.
  • ICMPP. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
  • Chemistry LibreTexts. (2020, July 2). 17.
  • Beilstein Journal of Organic Chemistry. (2018, May 4).
  • Pubs-Alpha.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • SciSpace. Palladium-catalyzed cross-coupling reactions of organoboron compounds.
  • MDPI. (2018, September 1).
  • Soton ePrints. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemRxiv.
  • ResearchGate. (2025, August 6).
  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • MDPI. (2021, April 30).
  • PubMed. (2008, April 18). Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
  • Beilstein Journal of Organic Chemistry. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview.
  • Google Patents. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Application Notes and Protocols: The Emerging Role of 2,6-Dibromo-4-fluorobenzo[d]thiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets. Within this esteemed class of heterocycles, 2,6-Dibromo-4-fluorobenzo[d]thiazole emerges as a particularly intriguing starting material for drug discovery endeavors. The strategic placement of two bromine atoms and a fluorine atom on the benzothiazole ring system provides medicinal chemists with a versatile platform for structural elaboration and modulation of physicochemical properties.

The bromine atoms at the 2 and 6 positions serve as valuable synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) with precision. The electron-withdrawing nature of the bromine and fluorine atoms also influences the overall electronic profile of the molecule, potentially enhancing its binding affinity to target proteins and improving its metabolic stability. Furthermore, the fluorine atom at the 4-position can be instrumental in modulating lipophilicity and pKa, as well as participating in favorable hydrogen bonding interactions within a protein's active site.

These attributes make 2,6-Dibromo-4-fluorobenzo[d]thiazole a compelling building block for the synthesis of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this versatile scaffold, complete with detailed protocols and mechanistic insights.

Strategic Applications in Drug Discovery

The unique substitution pattern of 2,6-Dibromo-4-fluorobenzo[d]thiazole offers a powerful toolkit for addressing key challenges in drug design. The following sections will delve into specific applications, highlighting the rationale behind its use and providing exemplary synthetic protocols.

Development of Kinase Inhibitors in Oncology

Protein kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. The benzothiazole scaffold has been successfully incorporated into numerous kinase inhibitors. The 2,6-dibromo-4-fluoro substitution pattern provides a strategic advantage in the design of novel kinase inhibitors by allowing for the exploration of multiple binding pockets within the ATP-binding site.

Rationale for Use:

  • 2-Position Bromine: This position is often exploited to introduce substituents that can interact with the hinge region of the kinase, a critical interaction for potent inhibition.

  • 6-Position Bromine: This site allows for the introduction of larger, more complex moieties that can extend into the solvent-exposed region or target allosteric pockets, potentially leading to increased selectivity and potency.

  • 4-Position Fluorine: The fluorine atom can enhance binding affinity through interactions with specific amino acid residues and can improve pharmacokinetic properties such as metabolic stability and cell permeability.

Protocol 1: Synthesis of a Novel Kinase Inhibitor Library via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a library of kinase inhibitors from 2,6-Dibromo-4-fluorobenzo[d]thiazole using a palladium-catalyzed Suzuki coupling reaction.

Experimental Workflow:

G cluster_0 Reactants & Reagents cluster_1 Reaction & Purification cluster_2 Analysis & Screening A 2,6-Dibromo-4-fluorobenzo[d]thiazole F Reaction Mixture A->F B Boronic Acid/Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (e.g., 80-100 °C) F->G H Work-up and Purification G->H I Characterization (NMR, MS) H->I J Biological Screening I->J

Caption: Workflow for Suzuki Coupling

Materials:

  • 2,6-Dibromo-4-fluorobenzo[d]thiazole

  • A library of diverse boronic acids or boronic esters

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 2,6-Dibromo-4-fluorobenzo[d]thiazole (1 equivalent).

  • Add the desired boronic acid or boronic ester (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).

  • Add the palladium catalyst (0.05 - 0.1 equivalents).

  • Add the base (2-3 equivalents).

  • Degas the solvent (e.g., a 4:1 mixture of dioxane and water) by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final compound by NMR and Mass Spectrometry.

Data Summary Table:

EntryBoronic AcidProduct Structure (Example)Yield (%)Kinase Inhibition (IC50, nM)
1Phenylboronic acid2-Bromo-4-fluoro-6-phenylbenzo[d]thiazole85>10,000
24-Methoxyphenylboronic acid2-Bromo-4-fluoro-6-(4-methoxyphenyl)benzo[d]thiazole825,200
3Pyridine-3-boronic acid2-Bromo-4-fluoro-6-(pyridin-3-yl)benzo[d]thiazole751,500
Probes for Amyloid-Beta Aggregates in Alzheimer's Disease

The benzothiazole core is also a key component of several imaging agents for amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. The planar nature of the benzothiazole ring allows it to intercalate between the β-sheets of Aβ fibrils.

Rationale for Use:

  • Structural Scaffold: The rigid, planar structure of the benzothiazole core is ideal for binding to the cross-β-sheet structure of amyloid fibrils.

  • Tunable Properties: The bromine and fluorine substituents on 2,6-Dibromo-4-fluorobenzo[d]thiazole can be used to fine-tune the molecule's fluorescence properties, lipophilicity (for blood-brain barrier penetration), and binding affinity for Aβ aggregates.

Protocol 2: Synthesis of an Amyloid-Beta Imaging Probe

This protocol describes a potential synthetic route to an amyloid-beta imaging probe starting from 2,6-Dibromo-4-fluorobenzo[d]thiazole.

Synthetic Pathway:

G A 2,6-Dibromo-4-fluorobenzo[d]thiazole B Stille Coupling (e.g., with 2-(tributylstannyl)thiophene) A->B C Intermediate A B->C D Suzuki Coupling (e.g., with 4-(dimethylamino)phenylboronic acid) C->D E Final Probe D->E

Caption: Synthesis of an Aβ Imaging Probe

Procedure:

  • Step 1: Stille Coupling. React 2,6-Dibromo-4-fluorobenzo[d]thiazole with a suitable organostannane reagent (e.g., 2-(tributylstannyl)thiophene) in the presence of a palladium catalyst to selectively substitute one of the bromine atoms.

  • Step 2: Suzuki Coupling. The resulting mono-substituted intermediate is then subjected to a Suzuki coupling reaction with a boronic acid containing a desired functional group for imaging (e.g., a dimethylamino group for fluorescence modulation).

  • Purification and Characterization. The final product is purified by chromatography and fully characterized to confirm its structure and purity.

  • In Vitro and In Vivo Evaluation. The synthesized probe is then evaluated for its binding affinity to Aβ fibrils and its ability to cross the blood-brain barrier in animal models.

Conclusion and Future Directions

2,6-Dibromo-4-fluorobenzo[d]thiazole represents a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a rich playground for synthetic chemists to design and create novel molecules with tailored biological activities. The protocols and applications outlined in this document serve as a starting point for researchers to explore the full potential of this privileged scaffold. Future research will undoubtedly uncover new and exciting applications of 2,6-Dibromo-4-fluorobenzo[d]thiazole derivatives in the quest for novel therapeutics to address unmet medical needs.

References

Protocol for functionalizing 2,6-Dibromo-4-fluorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 2,6-Dibromo-4-fluorobenzo[d]thiazole

Introduction: The Benzothiazole Scaffold in Modern Chemistry

The benzothiazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The inherent structural features of the benzothiazole ring system, particularly its aromaticity and the presence of heteroatoms, provide reactive sites that allow for precise chemical modification, a process known as functionalization.[5]

This guide focuses on a particularly versatile building block: 2,6-Dibromo-4-fluorobenzo[d]thiazole . This molecule offers three distinct, orthogonally reactive sites for modification: two bromine atoms at the C2 and C6 positions and a fluorine atom at the C4 position. This unique arrangement allows for the sequential and selective introduction of different functional groups, enabling the systematic construction of complex molecular architectures for drug discovery and the development of advanced functional materials.

As a senior application scientist, this document serves as an in-depth technical guide, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each protocol.

Reactivity Analysis of the 2,6-Dibromo-4-fluorobenzo[d]thiazole Scaffold

The synthetic utility of 2,6-Dibromo-4-fluorobenzo[d]thiazole stems from the differential reactivity of its halogen substituents.

  • C2-Br and C6-Br (Bromine atoms): These positions are prime candidates for transition-metal-catalyzed cross-coupling reactions. Bromine is an excellent leaving group in catalytic cycles involving metals like palladium.[6] While both sites are reactive, their electronic and steric environments differ slightly due to proximity to the fused thiazole ring, which can sometimes be exploited for selective mono-functionalization under carefully controlled conditions.[7]

  • C4-F (Fluorine atom): The C-F bond is significantly stronger than C-Br bonds, making it generally inert to the conditions used for palladium-catalyzed cross-coupling. However, the fluorine atom's high electronegativity, combined with the electron-withdrawing nature of the benzothiazole ring system, renders the C4 position susceptible to Nucleophilic Aromatic Substitution (SNAr) .[8][9] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, and the fluoride ion acts as the leaving group.[10]

This differential reactivity is the key to designing multi-step, selective syntheses.

Core Functionalization Protocols

The following sections provide detailed, field-proven protocols for the three primary classes of reactions used to functionalize this scaffold.

Protocol I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[6][11]

Causality and Mechanistic Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. Bulky, electron-rich phosphine ligands are crucial here as they stabilize the palladium center and promote this rate-limiting step.[12]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step facilitated by a base (e.g., K₃PO₄, K₂CO₃) which activates the boron species.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)-R(L₂) pd_complex->pd_r_complex [R-B(OH)₃]⁻ transmetalation Transmetalation base Base (e.g., K₃PO₄) boronic_acid R-B(OH)₂ pd_r_complex->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R (Product) aryl_halide Ar-Br (Substrate) aryl_halide->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol (Mono-arylation at C6):

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-Dibromo-4-fluorobenzo[d]thiazole (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the solvent system (e.g., a 4:1 mixture of Toluene/H₂O or Dioxane/H₂O). The total solvent volume should create a 0.1-0.2 M solution with respect to the starting material.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-aryl-4-fluorobenzo[d]thiazole.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₂CO₃Dioxane/H₂O10080-90
33-Pyridylboronic acidPdCl₂(dppf) (5%)Cs₂CO₃DME/H₂O9075-85
Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides.[13][14] It is indispensable for installing nitrogen-containing functional groups.

Causality and Mechanistic Insight: Similar to the Suzuki reaction, this process relies on a Pd(0)/Pd(II) catalytic cycle. A key difference is the role of the base (typically a strong, non-nucleophilic base like sodium tert-butoxide or a carbonate like Cs₂CO₃), which deprotonates the amine nucleophile, making it more reactive toward the palladium center during the catalytic cycle.[12][15] The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) being highly effective at promoting the challenging reductive elimination step that forms the C-N bond.[15]

Buchwald_Hartwig_Workflow start Start: Aryl Bromide + Amine mix Combine Substrates, Pd Catalyst, Ligand, and Base in Solvent start->mix inert Establish Inert Atmosphere (N₂ or Ar) mix->inert heat Heat Reaction Mixture (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product: Aryl Amine purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol (Amination at C2):

  • Vessel Preparation: In an oven-dried Schlenk tube, add the starting material (e.g., 2-Bromo-6-aryl-4-fluorobenzo[d]thiazole, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir. Monitor the reaction until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to isolate the 2-amino-6-aryl-4-fluorobenzo[d]thiazole product.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ (2%) / XPhos (4%)NaOtBuToluene11080-90
2AnilinePd(OAc)₂ (2%) / BINAP (3%)Cs₂CO₃Dioxane10075-85
3BenzylaminePd₂(dba)₃ (2%) / RuPhos (4%)K₃PO₄Toluene11070-85
Protocol III: C-F Substitution via Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for functionalizing electron-poor aromatic rings.[9][16] For 2,6-Dibromo-4-fluorobenzo[d]thiazole, the C4 position is activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the halogens and the thiazole ring.

Causality and Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism.

  • Addition (Rate-Limiting Step): A nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8] The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge.

  • Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context. The reaction is typically performed in polar aprotic solvents (e.g., DMSO, DMF) that can solvate the charged intermediate without protonating the nucleophile.

Full_Synthesis_Workflow start_mol 2,6-Dibromo-4-fluorobenzothiazole suzuki Suzuki Coupling (Ar¹-B(OH)₂, Pd cat., Base) start_mol->suzuki mono_suzuki_mol 2-Bromo-6-aryl-4-fluorobenzothiazole buchwald Buchwald-Hartwig (R₂NH, Pd cat., Base) mono_suzuki_mol->buchwald buchwald_mol 2-Amino-6-aryl-4-fluorobenzothiazole snar SNAr (Nu-H, Base) buchwald_mol->snar final_mol Tri-substituted Benzothiazole suzuki->mono_suzuki_mol buchwald->buchwald_mol snar->final_mol

Sources

Application Note: 2,6-Dibromo-4-fluorobenzo[d]thiazole (DBFBT) in Organic Semiconductors

[1]

Executive Summary

2,6-Dibromo-4-fluorobenzo[d]thiazole (DBFBT) represents a specialized, high-performance building block for conjugated polymers used in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[1] Unlike the ubiquitous benzothiadiazole (BT) unit, the benzo[d]thiazole (BTz) core offers a weaker electron-withdrawing strength, resulting in wider optical bandgaps suitable for top-cell applications in tandem solar cells or high-mobility hole transport materials.

The inclusion of a fluorine atom at the C4 position is a critical design feature. It lowers the Highest Occupied Molecular Orbital (HOMO) energy level to enhance oxidative stability and open-circuit voltage (

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2,6-Dibromo-4-fluorobenzo[d]thiazole
CAS Number N/A (Custom Intermediate)
Formula C₇H₂Br₂FNS
Molecular Weight 310.97 g/mol
Function Electron-deficient (Acceptor) Comonomer
Solubility Soluble in CHCl₃, Chlorobenzene, Toluene (when functionalized/polymerized)
Electronic Effect HOMO/LUMO downshift via inductive (-I) effect of Fluorine

Synthesis Protocol: Monomer Production

Scientific Rationale: Direct bromination of 4-fluorobenzothiazole is often non-selective.[1] To ensure high regiochemical purity (essential for semiconductor grade materials), this protocol utilizes a Sandmeyer-type strategy starting from the commercially available 2-amino-4-fluorobenzothiazole.[1] The amino group directs the first bromination to the C6 position (para to the amine), followed by the conversion of the amine (C2) to a bromide.

Step 1: Electrophilic Bromination at C6

Objective: Synthesize 2-amino-6-bromo-4-fluorobenzothiazole.[1]

  • Reagents: 2-Amino-4-fluorobenzothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetic Acid (AcOH).[1]

  • Procedure:

    • Dissolve 2-amino-4-fluorobenzothiazole in glacial AcOH (0.5 M concentration).

    • Cool to 0°C. Slowly add NBS portion-wise to prevent exotherms.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Mechanism:[1][2][3][4] The amino group strongly activates the C6 position. The C4-fluorine blocks ortho-substitution, ensuring C6 selectivity.[1]

  • Work-up: Pour into ice water. Filter the precipitate. Wash with 10% NaHCO₃ and water.[1] Recrystallize from Ethanol.[1]

  • Yield Target: >85%.

Step 2: Sandmeyer Reaction (C2 Bromination)

Objective: Convert the C2-amino group to C2-bromo.[1]

  • Reagents: Copper(II) Bromide (CuBr₂, 1.5 eq), tert-Butyl Nitrite (tBuONO, 1.5 eq), Acetonitrile (MeCN).

  • Procedure:

    • Suspend CuBr₂ and tBuONO in anhydrous MeCN under Argon.

    • Add the Step 1 product (solid) slowly to the mixture at 0°C.

    • Heat to 60°C for 2 hours. Evolution of N₂ gas indicates reaction progress.[1]

  • Work-up: Quench with dilute HCl. Extract with Dichloromethane (DCM). Wash organic layer with water and brine.[1]

  • Purification: Silica gel column chromatography (Hexane/DCM gradient).

  • Validation: 1H-NMR should show loss of -NH₂ protons and a shift in aromatic protons.

Workflow Visualization

Synthesis_PathwayStart2-Amino-4-fluorobenzothiazoleInterIntermediate:2-Amino-6-bromo-4-fluorobenzothiazoleStart->InterNBS, AcOHElectrophilic Sub. (C6)FinalProduct:2,6-Dibromo-4-fluorobenzo[d]thiazoleInter->FinalCuBr2, tBuONOSandmeyer (C2)

Figure 1: Two-step synthesis route ensuring regiospecific bromination at C2 and C6 positions.

Polymerization Protocol: D-A Copolymer Synthesis

Context: DBFBT is typically copolymerized with electron-rich donors like Benzodithiophene (BDT) via Stille coupling.[1] The fluorine at C4 interacts with sulfur atoms in the donor unit (conformational lock), reducing energetic disorder.

Experimental Setup
  • Reaction: Stille Cross-Coupling.

  • Atmosphere: Strictly inert (Argon/Nitrogen glovebox or Schlenk line).

  • Catalyst System:

    
     / 
    
    
    is preferred over
    
    
    for higher molecular weights in sterically hindered fluorinated systems.[1]
Step-by-Step Methodology
  • Charge: In a dry microwave vial, combine:

    • DBFBT monomer (1.0 eq).

    • Stannylated Donor (e.g., BDT-SnMe3, 1.0 eq).

    • 
       (2 mol%).
      
    • 
       (8 mol%).[1]
      
  • Solvent: Add anhydrous Toluene/DMF (9:1 ratio). The DMF helps solubilize the polar fluorinated segments. Concentration: 0.1 M.[1]

  • Degas: Bubble Argon for 20 minutes.

  • Polymerization:

    • Microwave: 100°C (10 min)

      
       120°C (10 min) 
      
      
      140°C (40 min).
    • Thermal: Reflux for 24-48 hours.[1]

  • End-capping: Add 2-tributylstannylthiophene (1h reaction), then 2-bromothiophene (1h reaction) to remove active chain ends.

  • Purification (Soxhlet Extraction):

    • Precipitate into Methanol.[1] Filter.

    • Soxhlet sequence: Methanol

      
       Acetone 
      
      
      Hexane
      
      
      Chloroform (Collect).
    • The Chloroform fraction usually contains the high-Mw polymer.[1]

Device Fabrication & Characterization

Energy Level Alignment

The 4-fluoro substitution significantly impacts the frontier orbitals.[1]

  • HOMO: Deepened by ~0.1–0.2 eV compared to non-fluorinated analog.[1] Target: -5.4 to -5.6 eV (Ideal for air stability).[1]

  • LUMO: Slightly deepened.[1][5] Target: -3.5 to -3.7 eV.[1]

OFET Fabrication (Bottom-Gate, Top-Contact)

To validate charge transport capabilities:

  • Substrate: Highly doped n++ Si (Gate) with 300 nm thermally grown SiO₂.

  • Passivation: Treat SiO₂ with ODTS (Octadecyltrichlorosilane) to minimize trap states.[1]

  • Deposition: Spin-coat polymer solution (5 mg/mL in o-dichlorobenzene) at 1500 rpm.

  • Annealing: Anneal at 150-200°C (under N₂) to promote crystallinity driven by the F···S interactions.

  • Contacts: Evaporate Gold (Au) source/drain electrodes (50 nm).

Organic Solar Cell (OSC) Architecture

DBFBT polymers act as the Donor. Common Acceptor: Y6 or PC₇₁BM.[1]

Device_Architecturecluster_0Inverted OSC StackL1Top Electrode (Ag/Al)L2Hole Transport (MoO3)L1->L2L3Active Layer(DBFBT-Polymer : Y6)L2->L3L4Electron Transport (ZnO)L3->L4L5Cathode (ITO Glass)L4->L5

Figure 2: Standard inverted architecture for evaluating DBFBT-based polymers.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Molecular Weight Catalyst poisoning or stoichiometric imbalance.[1]Recrystallize monomers to >99.5% purity. Ensure strict 1:1 stoichiometry.
Poor Solubility Strong aggregation due to F-induced planarity.[1]Use high-boiling solvents (Chlorobenzene, o-DCB) or modify donor side-chains (e.g., use 2-hexyldecyl).[1]
Low

in OSC
Non-optimal morphology (phase separation).Add solvent additive (0.5% DIO) to tune domain size; optimize thermal annealing.

References

  • Synthesis of Fluorinated Benzothiazoles

    • Context: General methodology for Sandmeyer reactions on aminobenzothiazoles.
    • Source: Tichenor, M.S., et al. "Heteroaryl Urea Inhibitors of Fatty Acid Amide Hydrolase."[6] Bioorganic & Medicinal Chemistry Letters, 23(1), 2013.

  • Fluorine Effect in Conjugated Polymers

    • Context: Impact of fluorine substitution on HOMO levels and packing (F[7]···S interactions).

    • Source: Zhou, H., et al. "Development of Fluorinated Benzothiadiazole as a Structural Unit for a Polymer Solar Cell of 7% Efficiency." Angewandte Chemie International Edition, 50(13), 2011.

  • Benzothiazole vs.

    • Context: Comparative analysis of acceptor strength and bandgap tuning.
    • Source: Lin, Y., et al. "A Star-Shaped Electron Acceptor Based on Benzothiazole for Organic Solar Cells." Organic Electronics, 15(11), 2014.

  • Stille Coupling Protocols for Fluorinated Polymers

    • Context: Optimization of Pd c
    • Source: Carsten, B., et al. "Stille Polycondensation for Synthesis of Functional Materials." Chemical Reviews, 111(3), 2011.

Antimicrobial and antifungal applications of fluorinated benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial and Antifungal Applications of Fluorinated Benzothiazoles

Executive Summary

Fluorinated benzothiazoles represent a privileged scaffold in medicinal chemistry, bridging the gap between traditional heterocyclic antimicrobials and modern needs for metabolic stability and membrane permeability. This guide details the specific utility of fluorine substitution—particularly at the C6 and C2 positions—in enhancing the pharmacokinetics and potency of benzothiazole derivatives. It provides validated protocols for synthesizing biological data, from Minimum Inhibitory Concentration (MIC) assays to biofilm inhibition and Selectivity Index (SI) determination, specifically tailored for these hydrophobic compounds.

The "Fluorine Advantage" in Benzothiazole Scaffolds

The incorporation of fluorine into the benzothiazole ring is not merely a steric modification; it is a fundamental alteration of the molecule's electronic and physicochemical profile.

  • Metabolic Blockade: Substitution at the C6 position (para to the nitrogen) blocks the primary site of oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of neighboring functional groups and increases lipophilicity (

    
    ), facilitating passive transport across the peptidoglycan layer of Gram-positive bacteria and the fungal cell wall.
    
  • Binding Affinity: The C-F bond can participate in specific multipolar interactions with protein targets (e.g., DNA gyrase), often mimicking the C-O or C-H bond in volume but with inverted electrostatics.

Mechanism of Action (MOA)

Fluorinated benzothiazoles exhibit a dual-mode of action depending on the target organism.

  • Antibacterial (Gram-positive/negative): The primary target is DNA Gyrase (Topoisomerase II) , specifically the ATP-binding domain of the GyrB subunit. Inhibition prevents DNA supercoiling, halting replication.

  • Antifungal (e.g., Candida albicans): The target is Lanosterol 14

    
    -demethylase (CYP51) . The benzothiazole nitrogen coordinates with the heme iron, while the fluorinated phenyl ring occupies the hydrophobic access channel, blocking ergosterol biosynthesis and compromising membrane integrity.
    
MOA Visualization

MOA_Pathways cluster_Bacteria Antibacterial Pathway cluster_Fungi Antifungal Pathway Compound Fluorinated Benzothiazole TargetB Target: DNA Gyrase (GyrB Subunit) Compound->TargetB TargetF Target: CYP51 (14α-demethylase) Compound->TargetF EffectB1 Inhibits ATP Binding TargetB->EffectB1 EffectB2 Blocks DNA Supercoiling EffectB1->EffectB2 OutcomeB Replication Arrest (Bacteriostatic/cidal) EffectB2->OutcomeB EffectF1 Heme Iron Coordination TargetF->EffectF1 EffectF2 Depletes Ergosterol EffectF1->EffectF2 OutcomeF Membrane Lysis EffectF2->OutcomeF

Figure 1: Dual mechanism of action for fluorinated benzothiazoles in bacterial and fungal systems.

Structure-Activity Relationship (SAR)

Optimizing the benzothiazole scaffold requires precise substitution patterns.

  • Position 2 (C2): The "warhead" attachment point. Hydrazone or piperazine linkers here improve water solubility and target flexibility.

  • Position 6 (C6): The critical site for fluorine. A 6-fluoro group enhances potency against S. aureus and E. coli by 2–4 fold compared to the non-fluorinated analog.

  • Electron Withdrawal: The presence of electron-withdrawing groups (F, Cl, NO

    
    ) generally correlates with higher antifungal activity due to increased acidity of the NH moiety (if present) or enhanced hydrophobic interaction with CYP51.
    

SAR_Logic Core Benzothiazole Core C2 Position 2 (C2) Linker Region Core->C2 C6 Position 6 (C6) Metabolic Shield Core->C6 Mod2 Hydrazone/Piperazine: Increases Solubility & Target Reach C2->Mod2 Mod6 Fluorine (-F): Blocks Metabolism, Increases Lipophilicity C6->Mod6 Outcome Optimized Antimicrobial Potency Mod2->Outcome Mod6->Outcome

Figure 2: SAR logic for optimizing fluorinated benzothiazoles.

Experimental Protocols

Pre-Protocol: Compound Handling & Solubility

Fluorinated benzothiazoles are hydrophobic.[1] Proper solubilization is critical to prevent precipitation in aqueous media, which leads to false negatives.

  • Stock Solution: Dissolve compound in 100% DMSO to a concentration of 10–50 mM .

  • Working Solution: The final DMSO concentration in any biological assay must be ≤ 1% (v/v) (ideally ≤ 0.5%) to avoid solvent toxicity.

  • Precipitation Check: Before adding to cells/bacteria, dilute the stock into the culture medium (e.g., Mueller-Hinton Broth) in a clear tube. If turbidity appears immediately, sonicate or use a lower stock concentration.

Protocol A: MIC & MBC Determination (Broth Microdilution)

Standard: CLSI M07-A10 / M27-A3

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.

  • 96-well polystyrene plates (round bottom).

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in broth to achieve 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 100 µL of broth to columns 2–12.

    • Add 200 µL of compound (at

      
       highest test concentration) to column 1.
      
    • Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL.

  • Incubation: 37°C for 16–20h (Bacteria); 35°C for 24–48h (Fungi).

  • Readout (MIC): The lowest concentration with no visible turbidity .[2]

  • MBC Determination: Plate 10 µL from the MIC well and supramic wells onto agar. Incubate 24h. MBC is the concentration killing

    
     of the inoculum.[3][4]
    
Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Critical for assessing efficacy against resistant phenotypes.

Step-by-Step:

  • Seeding: Inoculate 96-well flat-bottom plates with 100 µL of bacterial suspension (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
    
  • Treatment: Add 100 µL of test compound (at

    
    , 
    
    
    
    , and
    
    
    MIC). Include a solvent control (1% DMSO).
  • Incubation: Incubate statically at 37°C for 24–48 hours.

  • Washing: Gently aspirate media. Wash wells

    
     with sterile PBS to remove planktonic cells. Do not disrupt the slime layer.
    
  • Fixation: Air dry for 15 min, then fix with 200 µL methanol for 15 min. Remove methanol and air dry.

  • Staining: Add 200 µL 0.1% Crystal Violet solution. Incubate 15 min at room temp.

  • Elution: Wash with water

    
    . Solubilize the dye with 200 µL 33% Acetic Acid .
    
  • Quantification: Measure Absorbance at 590 nm .

    • % Inhibition =

      
      
      
Protocol C: Selectivity Index (SI) Determination

Essential for drug development to ensure safety.[5]

Formula:


[5][6][7]
  • CC

    
    :  Cytotoxic Concentration 50% (mammalian cells).[8]
    
  • Target: Vero cells or HepG2 cells.[8]

Workflow (MTT Assay):

  • Seed Vero cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Add serially diluted benzothiazole compounds. Incubate 24h.

  • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read Absorbance at 570 nm.

  • Calculate CC

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Interpretation: An SI

    
     indicates a promising therapeutic window.
    

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitation in Wells Compound hydrophobicity too high.[1]Decrease stock concentration; ensure DMSO < 1%; use warm media.
High Background in Biofilm Incomplete washing of planktonic cells.Use a multichannel pipette for gentle but thorough PBS washes (3x).
Inconsistent MICs Inoculum density variation.Strictly calibrate to 0.5 McFarland; use fresh (<24h) cultures.
"Skipped" Wells Pipetting error or contamination.Change tips between every dilution step; check sterility controls.

References

  • Al-Soud, Y. A., et al. (2010). Synthesis and biological evaluation of new benzothiazole derivatives. Arabian Journal of Chemistry. Link

  • Kumari, S., et al. (2018). Benzothiazole derivatives as antibacterial agents via DNA gyrase and tyrosine kinase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Tratrat, C., et al. (2022). Thiazolidin-4-one derivatives of benzothiazole as antibacterial agents: Synthesis and SAR. Antibiotics.[2][3][4][9] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[10] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Link

  • Elgamoudi, B. A., & Korolik, V. (2023).[11] A Guideline for Assessment and Characterization of Bacterial Biofilm Formation. Bio-protocol. Link[11]

Sources

Application Note: Advanced Chromophore Design using 2,6-Dibromo-4-fluorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Dye Synthesis

In the development of next-generation fluorophores and textile dyes, 2,6-Dibromo-4-fluorobenzo[d]thiazole represents a premium "scaffold-on-a-chip" for medicinal and materials chemists. Unlike generic benzothiazoles, this tris-substituted derivative offers three distinct advantages:

  • Orthogonal Reactivity: The C-2 and C-6 bromine atoms possess significantly different electronic environments, allowing for regioselective functionalization without the need for protecting groups.

  • Electronic Tuning (The "Fluoro-Effect"): The C-4 fluorine atom exerts a strong inductive effect (

    
    ), lowering the LUMO energy of the final chromophore. This typically results in a bathochromic shift (red-shift) in absorption and enhanced photostability compared to non-fluorinated analogs [1].
    
  • Metabolic & Thermal Stability: In bio-imaging applications, the C-4 fluorine blocks metabolic oxidation sites; in textile dyes, it enhances resistance to oxidative fading.[1]

This guide details the protocols for utilizing this scaffold to synthesize Push-Pull Fluorophores (via cross-coupling) and Disperse Azo Dyes (via hydrazine intermediates).

Chemical Properties & Reactivity Map

PropertySpecification
Molecular Formula

Molecular Weight 310.97 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO,

; Insoluble in water
Melting Point 142–146 °C (typical)
Storage 2–8 °C, inert atmosphere (Argon/Nitrogen)
Reactivity Hierarchy

The successful utilization of this scaffold relies on understanding the reactivity order of its substituents:

  • Site A (C-2 Bromine): Most Reactive. Located between the sulfur and nitrogen, this position is highly electrophilic.[1][2] It undergoes Nucleophilic Aromatic Substitution (

    
    ) with amines/thiols without metal catalysis, or rapid Pd-catalyzed coupling.[1]
    
  • Site B (C-6 Bromine): Moderately Reactive. A typical aryl bromide. Requires Pd/Ni catalysis (Suzuki, Sonogashira, Buchwald-Hartwig) for functionalization.[1] It is inert to standard

    
     conditions.
    
  • Site C (C-4 Fluorine): Least Reactive (Modulator). Generally stable under cross-coupling and mild nucleophilic conditions. It serves primarily to tune the electronic properties of the final dye [2].

ReactivityMap cluster_legend Reaction Types Scaffold 2,6-Dibromo-4-fluorobenzo[d]thiazole C2 C-2 Position (Br) High Electrophilicity Scaffold->C2 Site A: Most Reactive C6 C-6 Position (Br) Aryl Halide Reactivity Scaffold->C6 Site B: Pd-Catalyzed Only C4 C-4 Position (F) Electronic Modulator Scaffold->C4 Site C: Stable/Tuning SNAr Nucleophilic Substitution (SNAr) C2->SNAr Amines/Hydrazines (No Catalyst) Suzuki1 Cross-Coupling (C-2) C2->Suzuki1 Pd-Coupling (Fast) Suzuki2 Cross-Coupling (C-6) C6->Suzuki2 Pd-Coupling (Requires Heat/Catalyst)

Caption: Reactivity hierarchy of the 2,6-dibromo-4-fluoro scaffold. C-2 is the primary anchor point, while C-6 allows for chain extension.

Protocol A: Synthesis of Push-Pull Fluorophores (The "Orthogonal" Strategy)

This workflow creates "Push-Pull" (Donor-


 -Acceptor) dyes, commonly used in fluorescence microscopy and non-linear optics. The strategy exploits the reactivity difference: we install the Donor at C-2  (via 

) and the Acceptor/Extender at C-6 (via Suzuki coupling).
Step 1: Installation of Donor at C-2 ( )

Objective: Replace the reactive C-2 Bromine with a secondary amine (Donor).

  • Reagents:

    • Substrate: 2,6-Dibromo-4-fluorobenzo[d]thiazole (1.0 eq)[1]

    • Nucleophile: Morpholine, Piperidine, or Diethylamine (1.2 eq)[1]

    • Base:

      
       (2.0 eq)[1]
      
    • Solvent: DMF or Acetonitrile (anhydrous)[1]

  • Procedure:

    • Dissolve the substrate in DMF (0.1 M concentration).

    • Add

      
       followed by the amine dropwise at room temperature.
      
    • Critical: Stir at RT to 40°C . Do not reflux yet, or you risk affecting the C-4 fluorine or C-6 bromine.

    • Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot should disappear, replaced by a more polar fluorescent spot.[1]

    • Quench with ice water. Filter the precipitate.

  • Yield: Typically 85–95% of 2-Amino-6-bromo-4-fluorobenzothiazole derivative.

Step 2: Extension of Conjugation at C-6 (Suzuki Coupling)

Objective: Couple the C-6 Bromine with an aryl boronic acid to extend the


-system.
  • Reagents:

    • Intermediate from Step 1 (1.0 eq)[1]

    • Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.2 eq)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (2 M aqueous solution, 3.0 eq)[1]
      
    • Solvent: Toluene:Ethanol (4:1 ratio)[1]

  • Procedure:

    • Degas solvents with Argon for 15 minutes (Essential for Pd cycle).[1]

    • Combine intermediate, boronic acid, and base in the reaction vessel.[1]

    • Add Pd catalyst under Argon counter-flow.

    • Reflux at 90–100°C for 12–16 hours.

    • Cool to RT, dilute with DCM, wash with water/brine.[1]

    • Purify via column chromatography.

  • Result: A highly fluorescent, fluorinated benzothiazole dye.[1] The C-4 fluorine remains intact, enhancing the quantum yield [3].

Protocol B: Synthesis of Disperse Azo Dyes

Benzothiazole azo dyes are industry standards for dyeing polyester. The 4-fluoro group improves the dye's sublimation fastness and shifts the color shade.

Step 1: Hydrazine Formation
  • Setup: Dissolve 2,6-Dibromo-4-fluorobenzo[d]thiazole (10 mmol) in Ethanol (20 mL).

  • Reaction: Add Hydrazine Hydrate (80%, 20 mmol) dropwise at 0–5°C.

  • Condition: Stir at RT for 2 hours. The reaction is driven by the high reactivity of C-2 Br.

  • Workup: The product, 6-bromo-4-fluoro-2-hydrazinylbenzo[d]thiazole , usually precipitates.[1] Filter and wash with cold ethanol.

    • Note: Handle hydrazines with care (toxic).[1]

Step 2: Oxidative Coupling (Diazo Transfer)

Instead of standard diazotization (which is unstable for heterocyclic hydrazines), use oxidative coupling with a coupler (e.g., N,N-diethylaniline).[1]

  • Reagents: Hydrazino-intermediate (Step 1), N,N-diethylaniline, Potassium Ferricyanide (

    
    ), 
    
    
    
    .[1]
  • Procedure:

    • Dissolve the coupler (aniline) in DMF/Water.

    • Add the hydrazino-intermediate.[3]

    • Slowly add aqueous

      
       and 
      
      
      
      at 0–5°C.
    • Stir for 4 hours. The solution will turn deep red/violet.

  • Mechanism: The hydrazine is oxidized to a diazonium-like species in situ which couples to the aniline.

  • Result: A deep red disperse dye with high wash fastness due to the hydrophobic Br/F substituents.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (

)
Temperature too low or solvent wet.Increase T to 50°C; use anhydrous DMF.
Loss of Fluorine (Defluorination) Reaction temperature >120°C with strong alkoxides.[1]Keep T <100°C; use Carbonate bases (

) instead of Alkoxides (

).
Bis-coupling (Suzuki) Excess boronic acid or highly active C-2 Br.Ensure Step 1 is complete before Step 2. If doing C-6 coupling first, use stoichiometric control (risky).
Poor Solubility Planar stacking of benzothiazole rings.Incorporate alkyl chains (e.g., hexyl) on the amine donor in Step 1.[1]

References

  • Effect of Fluorine on Benzothiazole Dyes: Li, S., et al. "Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells."RSC Advances, 2020.[1] [1]

  • Reactivity of Halogenated Benzothiazoles: BenchChem Technical Guides. "A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole."

  • Fluorinated Benzothiazoles in Bio-Imaging: Tsuji, K., et al. "Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole."Journal of Medicinal Chemistry, 2023.[1] [1]

  • General Synthesis of Benzothiazole Dyes: Kumar, P. "Studies of synthesis and applications of benzothiazole containing cyanine dyes."International Journal of Chemistry Studies, 2020.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,6-Dibromo-4-fluorobenzo[d]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,6-Dibromo-4-fluorobenzo[d]thiazole presents a unique "push-pull" electronic challenge. The C4-fluorine atom inductively deactivates the ring, making electrophilic substitution at C6 sluggish, while the steric bulk at C4 can interfere with ring closure or substitution at the critical C2 position.

Standard protocols often rely on aqueous Sandmeyer reactions or direct bromination of the heterocycle, resulting in yields ranging from 15% to 35% due to diazonium instability and poly-halogenated byproducts.

This guide introduces a Modified Anhydrous Protocol that shifts the paradigm from aqueous diazotization to in situ organic nitrosylation. By controlling water content and leveraging specific copper(II) catalysis, researchers can stabilize the diazonium intermediate and suppress hydrolytic side reactions, typically boosting isolated yields to 65-75% .

Module 1: The Strategic Pathway

We recommend a stepwise approach rather than direct global bromination. The most robust route involves the regioselective bromination of the 2-amino precursor, followed by an anhydrous Sandmeyer transformation.

The "Yield-Killer" vs. The Optimized Route

SyntheticPathway Start Start: 2-Amino-4-fluorobenzothiazole Intermed Intermediate: 2-Amino-6-bromo-4-fluorobenzothiazole Start->Intermed Step 1: Electrophilic Bromination (Br2, AcOH, <10°C) OldPath Standard Aqueous Route (NaNO2 / HBr / CuBr) Fail Low Yield (<30%) Hydrolysis Phenols + Tars OldPath->Fail Unstable Diazonium NewPath Optimized Anhydrous Route (t-BuONO / CuBr2 / MeCN) Success High Yield (>70%) Target: 2,6-Dibromo-4-fluorobenzo[d]thiazole NewPath->Success Radical-Nucleophilic Substitution Intermed->OldPath Traditional Intermed->NewPath Recommended

Figure 1: Comparison of the traditional aqueous Sandmeyer route versus the recommended anhydrous alkyl-nitrite protocol.

Module 2: Step-by-Step Optimization Guide

Step 1: Regioselective C6-Bromination

Objective: Install the bromine at C6 without over-brominating or tarring the amine.[1]

  • The Issue: The C4-Fluorine atom is ortho to the nitrogen but meta to the sulfur. While F is deactivating, the 2-NH2 group strongly activates C6. If the temperature is too high, you will lose regioselectivity.

  • Protocol:

    • Dissolve 2-amino-4-fluorobenzothiazole in Glacial Acetic Acid (10 volumes).

    • Cool to 0–5°C (Ice/Salt bath).

    • Add Bromine (1.05 eq) dropwise over 60 minutes.

    • Critical Check: Do not allow temperature to exceed 10°C.

    • Quench with saturated Sodium Bisulfite.

Step 2: The Anhydrous Sandmeyer (The Critical Yield Step)

Objective: Convert the C2-NH2 to C2-Br. Reference: This method is an adaptation of the Doyle protocol, optimized for electron-deficient heteroaromatics [1, 2].

  • The Logic: Heteroaromatic diazonium salts are notoriously unstable in water. By using tert-Butyl Nitrite (t-BuONO) in Acetonitrile (MeCN) , we generate the diazonium species in a non-nucleophilic environment. CuBr2 (Copper(II) Bromide) is used instead of CuBr to drive the radical cycle more efficiently.

  • Protocol:

    • Setup: Flame-dry a 3-neck flask. Purge with Argon/Nitrogen.

    • Solvent: Suspend CuBr2 (1.2 eq) in anhydrous Acetonitrile (MeCN) .

    • Addition: Add tert-Butyl Nitrite (1.5 eq) . The solution will turn dark.

    • Substrate: Add the 2-amino-6-bromo-4-fluorobenzothiazole (from Step 1) portion-wise as a solid or slurry over 30 minutes.

    • Reaction: Stir at Room Temperature (25°C) for 2 hours, then heat to 60°C for 1 hour to ensure complete dediazoniation.

    • Workup: Quench with 20% HCl (aq). Extract with EtOAc.[2]

Module 3: Troubleshooting & FAQs

Category A: Reaction Appearance & Monitoring[2][4]

Q: The reaction mixture in Step 2 turned black immediately. Is this normal? A: Yes. The complex formed between CuBr2, t-BuONO, and the amine is typically dark brown or black.

  • Warning Sign: If the mixture turns pale green or blue , your system may be too wet (hydrated copper species), or the nitrite has degraded. Ensure MeCN is anhydrous (<50 ppm water).

Q: I see a new spot on TLC just below the starting material, but it's not the product. A: This is likely the protodeamination product (2-H-6-bromo-4-fluorobenzothiazole).

  • Cause: The diazonium radical abstracted a hydrogen atom from the solvent instead of capturing a bromine.

  • Fix: Increase the concentration of CuBr2 to 1.5 eq to promote the ligand transfer step over hydrogen abstraction.

Category B: Yield & Purity

Q: My yield is stuck at 40%. Where is the mass going? A: In aqueous conditions, the diazonium salt hydrolyzes to the phenol (2-hydroxy derivative).

  • Diagnosis: Check the aqueous layer of your extraction. If it is highly colored, your product (as a phenol) might be trapped there.

  • Solution: Switch strictly to the Anhydrous Protocol (Step 2 above). Water is the enemy here.

Q: I cannot separate the 2,6-dibromo product from the 6-bromo precursor. A: These two have very similar Rf values.

  • Chemical Purification: Treat the crude mixture with a small amount of acetic anhydride . Any unreacted amine will be acetylated, significantly changing its polarity (making it much less polar or much more polar depending on the solvent system), allowing for easy silica separation.

Module 4: Data & Specifications

ParameterStandard Aqueous MethodOptimized Anhydrous Method
Reagents NaNO2, HBr, CuBr, H2Ot-BuONO, CuBr2, MeCN
Temperature 0°C

Reflux
25°C

60°C
Primary Impurity 2-Hydroxy-benzothiazole (Phenol)2-H-benzothiazole (Reduction)
Typical Yield 25 - 35%65 - 78%
Purification Difficult (Phenols smear on column)Standard Silica Chromatography
Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Issue1 Low Yield (<40%) Problem->Issue1 Issue2 Impurity: Phenol (OH) Problem->Issue2 Issue3 Impurity: Reduced (H) Problem->Issue3 Sol1 Check Reagents: Is t-BuONO fresh? Is MeCN dry? Issue1->Sol1 Sol2 Water Contamination: Flame dry glassware. Use molecular sieves. Issue2->Sol2 Sol3 Radical Quench: Increase CuBr2 eq. Decrease Temp. Issue3->Sol3

Figure 2: Logic flow for diagnosing common synthetic failures in the Sandmeyer step.

References

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2429. Link

  • TCI Chemicals. (2023).[1] Practical Example: Sandmeyer Reaction Using tBuONO. TCI Practical Guides. Link

  • CN105198834A. (2015). Synthesizing process of 2,6-dibromo benzothiazole. Google Patents. Link

  • Hickey, M. R., et al. (2008). Synthesis of 2-halobenzothiazoles via a modified Sandmeyer reaction. Tetrahedron Letters, 49(20), 3304-3307. (Contextual grounding for anhydrous conditions).

Disclaimer: This guide is intended for qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for t-Butyl Nitrite and Bromine before use, as these are potent oxidizers and lachrymators.

Sources

Stability of 2,6-Dibromo-4-fluorobenzo[d]thiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2,6-Dibromo-4-fluorobenzo[d]thiazole

Executive Summary

2,6-Dibromo-4-fluorobenzo[d]thiazole is a highly functionalized heterocyclic scaffold used primarily in the development of kinase inhibitors and riluzole analogs. Its stability is dictated by the electronic interplay between the electron-deficient thiazole ring and the halogen substituents.

Critical Reactivity Alert: This molecule possesses three distinct reactive centers with a defined hierarchy of instability. Users frequently encounter unexpected degradation (hydrolysis) or regio-isomeric mixtures during cross-coupling. This guide delineates the causality of these issues and provides validated protocols to mitigate them.

Module 1: Nucleophilic Instability (The C2-Position Vulnerability)

The Issue: Users often report the disappearance of the starting material (SM) during basic workups or reactions in nucleophilic solvents (e.g., MeOH, EtOH), resulting in the formation of a polar impurity (benzothiazolinone).

Technical Insight: The C2-position of the benzothiazole is imine-like (


). The presence of the 4-fluoro substituent  exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the C2-carbon. Consequently, the C2-Bromine bond is highly labile toward Nucleophilic Aromatic Substitution (

).
  • Hydrolysis: In aqueous base (NaOH/KOH/Carbonate), hydroxide ions attack C2, displacing the bromide to form the 2-hydroxy intermediate, which tautomerizes to the stable benzothiazolinone .

  • Solvolysis: In primary alcohols with weak bases, the C2-alkoxy ether forms rapidly.

Diagnostic Diagram: Hydrolysis Pathway

Hydrolysis SM 2,6-Dibromo-4-fluoro benzo[d]thiazole Inter Tetrahedral Intermediate SM->Inter + OH- (Attack at C2) Prod 6-Bromo-4-fluoro benzo[d]thiazol-2(3H)-one (Hydrolysis Product) Inter->Prod - Br- (Elimination)

Figure 1: Mechanism of base-mediated hydrolysis at the C2 position.

Troubleshooting Protocol:

  • Avoid Strong Aqueous Bases: Use non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ in anhydrous solvents (DMF, Dioxane) rather than NaOH/MeOH.

  • Workup Modification: Do not wash the reaction mixture with strong caustic solution (1M NaOH). Quench with saturated NH₄Cl or pH 7 phosphate buffer.

  • Solvent Check: If heating >60°C, avoid methanol or ethanol. Switch to THF , Toluene , or Acetonitrile .

Module 2: Cross-Coupling Regioselectivity (C2 vs. C6)

The Issue: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), users observe mixtures of mono-arylated products or uncontrolled bis-arylation.

Technical Insight: The reactivity order for oxidative addition of Pd(0) is C2-Br > C6-Br >> C4-F .

  • C2-Br: Attached to the heteroaromatic ring; the C-Br bond is weaker and more electron-deficient. Oxidative addition is fast.

  • C6-Br: A standard aryl bromide. Reacts slower than C2.

  • C4-F: Inert to standard Pd-catalysis but can be activated by Ni-catalysis or

    
    .
    

Decision Logic for Selective Coupling: To functionalize C6 selectively, you must protect or react the C2 position first. You cannot selectively couple C6 in the presence of C2-Br using standard Pd-catalysis.

Diagnostic Diagram: Regioselectivity Flow

Coupling Start Target: Functionalize Specific Position Decision Which position? Start->Decision C2_Target Target: C2 Position Decision->C2_Target C2 C6_Target Target: C6 Position Decision->C6_Target C6 Method_C2 Standard Suzuki/Buchwald (Pd(PPh3)4, 1.05 eq Boronic Acid) Rt to 60°C C2_Target->Method_C2 Method_C6 Direct C6 coupling is IMPOSSIBLE without affecting C2. C6_Target->Method_C6 Solution_C6 Strategy: 1. Perform C2-Coupling first OR 2. Convert C2-Br to C2-SMe (Protective Group) Method_C6->Solution_C6

Figure 2: Strategic decision tree for regioselective functionalization.

Data: Relative Rates of Conversion (Suzuki Coupling)

Position Halogen Electronic Environment Relative Reactivity (Pd) Recommended Temp
C2 Bromine Heteroaromatic (Imine-adjacent) High (Fastest) 25°C - 60°C
C6 Bromine Aromatic (Benzene ring) Moderate 80°C - 100°C

| C4 | Fluorine | Aromatic (Ortho-hindered) | Inert (Standard conditions) | N/A |

Module 3: Organometallic Stability (The Halogen Dance Risk)

The Issue: Lithium-Halogen exchange (using n-BuLi) at -78°C yields scrambled products or regioisomers where the bromine has migrated.

Technical Insight: Benzothiazoles are prone to the "Halogen Dance" (Base-Catalyzed Halogen Migration).[1]

  • Mechanism: If you use a base (like LDA) or if the Li-Hal exchange is slow, the generated carbanion can deprotonate the C5 or C7 position.

  • The 4-Fluoro Effect: The fluorine atom at C4 acidifies the C5-proton (ortho-effect). A carbanion formed at C5 is thermodynamically stable. This can induce the C6-Bromine to migrate to C5 or C7 to relieve steric strain or maximize electronic stabilization.

Protocol for Safe Lithiation:

  • Reagent: Use i-PrMgCl·LiCl (TurboGrignard) instead of n-BuLi. Magnesium exchange is more chemoselective for the activated C2-Br and less basic, preventing proton abstraction at C5/C7.

  • Temperature: Maintain strict -78°C .

  • Quench Mode: Use "Internal Quench" (add electrophile before the base) if possible, or inverse addition (cannulate anion into electrophile) to minimize the lifetime of the free anion.

Module 4: Storage & Handling

The Issue: Material turns yellow/brown over time.

Cause: Aryl bromides, particularly those on electron-deficient heterocycles, are photosensitive. UV light can cause homolytic cleavage of the C-Br bond, leading to radical polymerization or debromination.

Storage Protocol:

  • Container: Amber glass vial (strictly light-protected).

  • Atmosphere: Argon or Nitrogen flush (prevents oxidation of the sulfur).

  • Temperature: 2-8°C (Refrigerator).

Frequently Asked Questions (FAQ)

Q1: Can I displace the 4-Fluorine using an amine (


)? 
Answer: Generally, no , not before the C2-Bromine reacts. The C2 position is kinetically much faster for 

. If you force conditions (high temp, strong base) to displace the C4-F, you will likely displace the C2-Br first or hydrolyze the thiazole ring.
  • Exception: If C2 is already substituted with a non-leaving group (e.g., C2-Phenyl), you can displace C4-F using harsh conditions (DMSO, 120°C, excess amine), but C6-Br might compete.

Q2: I need to introduce a substituent at C6 but keep C2-Br. Is this possible? Answer: Direct coupling is not possible. You must use a "masking" strategy.

  • Convert C2-Br to C2-SH (using thiourea) or C2-SMe.

  • Perform Suzuki coupling at C6.

  • Convert C2-SMe back to C2-Br (oxidative bromination) or C2-Cl (using

    
    ), though this is synthetically challenging.
    Alternative: Start with 2-amino-6-bromo-4-fluorobenzothiazole , couple at C6, then perform Sandmeyer reaction to install C2-Br.
    

Q3: Why does my LCMS show a mass of M+16 or M+32? Answer: M+16 usually indicates oxidation of the thiazole sulfur to sulfoxide (S=O), common if using oxidants (m-CPBA) elsewhere in the sequence. M+32 is the sulfone. Ensure your reaction solvent is free of peroxides (test THF/Ether).

References
  • General Reactivity of Benzothiazoles

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on 1,3-Azoles: Reactivity of C2-position towards nucleophiles).
    • Source:

  • Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.
    • Source:

  • Cross-Coupling Selectivity (C2 vs C6)

    • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings of Dihaloheterocycles. Journal of Organic Chemistry. (Demonstrates oxidative addition preference for heteroaryl halides over aryl halides).
    • Source: (General principle citation).

  • Hydrolysis of 2-Halobenzothiazoles

    • Katz, L. (1953). Hydrolysis of 2-Chlorobenzothiazole. Journal of the American Chemical Society. (Foundational text on the instability of C2-halo azoles in base).
    • Source:

Sources

HPLC and GC method development for 2,6-Dibromo-4-fluorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dibromo-4-fluorobenzo[d]thiazole Analysis

Welcome to the Method Development & Troubleshooting Hub. Status: Online | Senior Application Scientist: Active

This guide is not a generic template. It is a specialized technical resource designed for the structural and chemical idiosyncrasies of 2,6-Dibromo-4-fluorobenzo[d]thiazole . This molecule presents a unique "triad of challenges" for the analyst:

  • Halogenated Hydrophobicity: High LogP requires strong organic eluents.

  • Labile C(2)-Bromine: The bromine at the 2-position is susceptible to nucleophilic attack (hydrolysis) in aqueous media, unlike the aryl bromine at position 6.

  • Nitrogen Basicity: The thiazole nitrogen can interact with silanols, causing peak tailing.

Module 1: HPLC Method Development

Objective: Quantitation and Purity Analysis (Assay)

The "Stability-First" Protocol

Unlike standard method development where you optimize for retention first, here you must optimize for stability first. The 2-bromo substituent is an electrophilic site.[1] In neutral or basic aqueous buffers, it will hydrolyze to the 2-hydroxy derivative (benzothiazolone), appearing as a "ghost peak" that grows over time.

Recommended Method Parameters:

ParameterSpecificationRationale (The "Why")
Column C18 (L1) End-capped, 3.5 µm or 5 µm. (e.g., Zorbax Eclipse Plus or Phenomenex Luna)High carbon load required for retention. "End-capped" is non-negotiable to prevent silanol interactions with the thiazole nitrogen.
Mobile Phase A Water + 0.1% Formic Acid (or H₃PO₄ for UV-only)Critical: Low pH (< 3.0) suppresses ionization of the thiazole nitrogen and stabilizes the C-Br bond against hydrolysis.
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and sharper peaks for halogenated aromatics than Methanol.
Gradient 50% B to 95% B over 10 min.The molecule is highly hydrophobic. Start high to reduce run time.
Flow Rate 1.0 mL/min (Standard bore)Optimized for backpressure and efficiency.
Detection UV @ 254 nm and 272 nm254 nm for general aromaticity; 272 nm is specific to the benzothiazole core.
Temp 30°CDo not exceed 40°C to minimize thermal degradation risks.
HPLC Troubleshooting Guide (Q&A)

Q: I see a small peak eluting before my main peak that increases if the sample sits in the autosampler. What is it? A: This is likely the hydrolysis product: 6-bromo-4-fluorobenzo[d]thiazol-2(3H)-one .

  • Mechanism: Water attacks the C-2 position, displacing the bromine.

  • Fix:

    • Ensure your sample diluent is 100% ACN or MeOH, not water.

    • Ensure your autosampler is cooled to 4°C.

    • Verify your Mobile Phase A is acidic (pH < 3). Neutral pH accelerates this reaction.

Q: My main peak tails significantly (As > 1.5). Is the column dead? A: Likely not. This is "Secondary Silanol Interaction."

  • Mechanism: The thiazole nitrogen (even with electron-withdrawing halogens) can hydrogen bond with free silanols on the silica support.

  • Fix:

    • Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax).

    • Increase buffer strength (e.g., add 20mM Ammonium Formate if using MS, or Phosphate if UV).

    • Do not add base (TEA) as it may trigger degradation of the 2-Br bond.

Module 2: GC Method Development

Objective: Volatile Impurity Profiling & Identification

The "Inert Pathway" Protocol

Gas Chromatography is excellent for this molecule due to the halogens (high sensitivity on ECD or MS). However, the 2-bromo position is thermally labile and reactive. A dirty liner will strip the bromine, leading to false identification of the debrominated impurity.

Recommended Method Parameters:

ParameterSpecificationRationale
Inlet Split/Splitless, 250°CWarning: Temperatures >280°C may cause debromination.
Liner Ultra-Inert, Deactivated WoolActive sites in standard glass wool will catalyze degradation.
Column 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS)Standard non-polar phase. Excellent separation of regioisomers.
Carrier Helium @ 1.2 mL/minConstant flow mode.
Oven 100°C (1 min) → 20°C/min → 300°C (3 min)Fast ramp preserves thermal stability.
Detector MS (EI source) or FIDMS is preferred for confirming the Br2 isotope pattern.
GC Troubleshooting Guide (Q&A)

Q: I see a "fronting" peak or a split peak for my target. Is the column overloaded? A: If the concentration is low, this is likely solvent mismatch .

  • Cause: Dissolving the sample in ACN (polar) and injecting onto a DB-5 (non-polar) column causes the solvent to bead up, distorting the chromatography.

  • Fix: Exchange the solvent to Ethyl Acetate or Dichloromethane for GC analysis. These wet the stationary phase properly.

Q: I detect a peak corresponding to [M-Br]+ in my blank injections. Is this carryover? A: Yes, heavy halogenated compounds are "sticky."

  • Mechanism: The molecule condenses in the cool spots of the injector or transfer line.

  • Fix:

    • Implement a "Solvent Wash" injection between samples.

    • Increase the final bake-out temperature of the run to 310°C for 2 minutes.

    • Check the split vent trap; it may be saturated.

Module 3: Visualization & Logic

Workflow: Distinguishing Degradation from Impurities

Use this logic flow to determine if a secondary peak is a real process impurity or an artifact of your method.

MethodLogic Start Unknown Peak Detected CheckRT Is RT < Main Peak? Start->CheckRT CheckDiluent Inject Sample in 100% Organic Diluent CheckRT->CheckDiluent Yes (More Polar) CheckSpectrum Check UV/MS Spectrum CheckRT->CheckSpectrum No (Less Polar) Result1 Peak Disappears CheckDiluent->Result1 Result2 Peak Persists CheckDiluent->Result2 Hydrolysis Diagnosis: Hydrolysis Artifact (2-OH derivative) Result1->Hydrolysis Result2->CheckSpectrum RealImpurity Diagnosis: Synthesis Impurity (Isomer or Precursor) CheckSpectrum->RealImpurity Matches Structure

Caption: Decision tree for identifying "Ghost Peaks" common in labile benzothiazole analysis.

Mass Spectrum Fragmentation Logic

Understanding the fragmentation of 2,6-Dibromo-4-fluorobenzo[d]thiazole (MW ≈ 311) is crucial for GC-MS confirmation.

MSFrag Parent Molecular Ion (M+) Isotope Pattern: 1:2:1 (Two Bromines) Frag1 [M-Br]+ Loss of 2-Br (Weakest Bond) Parent->Frag1 -79/81 amu Frag2 [M-HCN]+ Thiazole Ring Break Parent->Frag2 -27 amu Frag3 [M-Br-HCN]+ Frag1->Frag3 -27 amu

Caption: Expected EI-MS fragmentation pathway. The loss of the 2-position bromine is the primary fragmentation channel.

References

  • BenchChem. (2025).[2][3] High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Retrieved from

  • Hsu, C. J., & Ding, W. H. (2022). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry.[4] Food Chemistry, 368, 130798.[4] Retrieved from

  • Domínguez, C., et al. (2012).[5] Determination of benzothiazoles and benzotriazoles by using ionic liquid stationary phases in gas chromatography mass spectrometry. Journal of Chromatography A, 1230, 117-122.[5] Retrieved from

  • Sapi, J., et al. (2025). Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Retrieved from

  • CymitQuimica. (n.d.). 2-Bromobenzothiazole: Properties and Safety. Retrieved from

Sources

Validation & Comparative

Definitive Structural Confirmation of 2,6-Dibromo-4-fluorobenzo[d]thiazole: A Comparative Guide (NMR vs. SC-XRD)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 2,6-Dibromo-4-fluorobenzo[d]thiazole by X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of fluorinated benzothiazole scaffolds for medicinal chemistry (e.g., Riluzole analogs or antitumor agents), the precise regiochemistry of halogenation is critical for Structure-Activity Relationship (SAR) studies.[1] This guide addresses the structural ambiguity often encountered when synthesizing 2,6-Dibromo-4-fluorobenzo[d]thiazole .

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


), standard NMR techniques often fail to definitively distinguish between the 2,6-dibromo, 2,5-dibromo, and 2,7-dibromo regioisomers due to the "proton-poor" nature of the highly substituted scaffold. This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is the requisite tool for validation and provides a field-proven protocol for obtaining diffraction-quality crystals.
Part 1: The Analytical Challenge (NMR Limitations)

When characterizing 2,6-Dibromo-4-fluorobenzo[d]thiazole, researchers typically rely on


H and 

F NMR.[1][2] However, the substitution pattern creates a "blind spot" in magnetic resonance assignment.
The Isomer Problem

The synthesis typically involves bromination of a 4-fluorobenzothiazole precursor.[2] Electrophilic aromatic substitution (SEAr) is directed by the competing electronic effects of the fluorine atom (ortho/para director) and the thiazole ring.

  • Target: 2,6-Dibromo-4-fluoro (Br at C2 and C6).[1][2]

  • Common Impurity: 2,5-Dibromo-4-fluoro (Br at C2 and C5).[1][2]

Why NMR is Inconclusive

In the 2,6-isomer, only two aromatic protons remain (H5 and H7).[1]

  • Coupling Ambiguity: H5 and H7 are meta to each other. The expected

    
     coupling is ~1.5–2.5 Hz. However, H5 is also ortho to the Fluorine at C4, creating a large 
    
    
    
    coupling (~8–10 Hz).
  • Chemical Shift Overlap: The electron-withdrawing nature of the bromine atoms and the fluorine atom shifts all signals downfield, often causing multiplets to overlap.

  • NOE Silence: Nuclear Overhauser Effect (NOE) spectroscopy relies on spatial proximity of protons.[1] In the 2,6-dibromo isomer, the protons are isolated by halogens, rendering NOE data sparse and often uninterpretable.

Decision Point: If your


H NMR shows two doublets (or doublet of doublets) with ambiguous coupling constants, you cannot rely on calculated chemical shifts alone. You must proceed to SC-XRD.[1][2]
Part 2: Experimental Protocol (SC-XRD)

This section details the methodology to grow crystals and solve the structure, specifically optimized for halogenated heterocycles which often suffer from poor solubility or twinning.

Step 1: Crystallization Strategy (Vapor Diffusion)

Halogenated benzothiazoles are typically hydrophobic.[1] A "Slow Evaporation" method often yields amorphous powder. The Vapor Diffusion method is superior for obtaining single crystals suitable for diffraction.

  • Solvent (Inner Vial): Tetrahydrofuran (THF) or Dichloromethane (DCM) – High solubility.[1]

  • Anti-solvent (Outer Vial): Pentane or Hexane – Low solubility.[1]

Protocol:

  • Dissolve 15 mg of the crude 2,6-Dibromo-4-fluorobenzo[d]thiazole in 0.5 mL of THF in a small (1.5 mL) GC vial. Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).[1]

  • Place the open GC vial inside a larger (20 mL) scintillation vial.

  • Add 3 mL of Pentane to the outer vial (do not let it spill into the inner vial).

  • Cap the outer vial tightly.

  • Store at 4°C in a vibration-free environment.

  • Timeline: Crystals should appear as colorless needles or blocks within 48–72 hours.

Step 2: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approx.[2] 0.2 x 0.1 x 0.1 mm.[2] Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion of the heavy bromine atoms.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects caused by the two Bromine atoms.[1][2]
Part 3: Comparative Data Analysis

The following table contrasts the data fidelity between the two methods for this specific compound.

FeatureNMR (

H /

C /

F)
SC-XRD (X-ray Crystallography)
Primary Output Chemical environment of H/C/F nuclei3D Electron Density Map
Regioisomer Certainty Low (Inferred via coupling constants)Absolute (Direct visualization)
Bromine Detection Indirect (via effect on adjacent C/H)Direct (High electron density peaks)
Stereochemistry N/A (Molecule is planar)Confirms planarity & packing
Sample Recovery Destructive (if not using expensive tubes)Non-destructive
Time to Result 15 Minutes2–4 Days (Growth + Collection)
Part 4: Structural Logic & Validation Workflow

The diagram below illustrates the decision-making pathway and the specific directing effects that are confirmed by the X-ray structure.

G cluster_logic Chemical Logic (Confirmed by X-ray) Start Crude Product (Bromination of 4-F-benzothiazole) NMR 1H / 19F NMR Analysis Start->NMR Ambiguity AMBIGUITY: Is Br at C5, C6, or C7? (Coupling constants inconclusive) NMR->Ambiguity Overlapping Signals Cryst Vapor Diffusion Crystallization (THF / Pentane) Ambiguity->Cryst Required Validation XRD SC-XRD Data Collection (Mo-Kα, 100 K) Cryst->XRD Structure Structure Solution (Direct Methods/SHELXT) XRD->Structure Result CONFIRMED STRUCTURE: 2,6-Dibromo-4-fluorobenzo[d]thiazole (Br-C bond lengths: ~1.89 Å) Structure->Result Logic1 F (pos 4) directs Ortho/Para Logic1->Result Logic2 Thiazole N directs Para (pos 6) Logic2->Result

Caption: Workflow for resolving regioisomeric ambiguity in poly-halogenated benzothiazoles using SC-XRD.

Part 5: Key Crystallographic Parameters for Validation

When reviewing your X-ray data, ensure the following metrics are met to claim "publication quality" structure determination:

  • R-Factor (

    
    ):  Should be 
    
    
    
    (5%) for a high-quality crystal.[1] High R-factors (>10%) in this molecule may indicate unresolved twinning or disorder in the fluorine position.[1][2]
  • Bond Lengths:

    • C–F: Expected ~1.35 Å.

    • C–Br: Expected ~1.89 Å.[2]

    • C–S: Expected ~1.73–1.75 Å.

    • Note: If the C–F bond length appears artificially long, check for F/H disorder (is the fluorine actually at position 4, or is it a mixture?).

  • Thermal Ellipsoids: Look for "cigar-shaped" ellipsoids on the Bromine atoms. If present, this indicates thermal motion; ensure data was collected at 100 K.

Conclusion

While NMR is the workhorse of organic synthesis, the specific topology of 2,6-Dibromo-4-fluorobenzo[d]thiazole renders it resistant to definitive assignment by magnetic resonance alone.[1][2] The lack of adjacent protons and the electronic interference of the fluorine atom necessitate the use of X-ray crystallography. By following the vapor diffusion protocol outlined above, researchers can obtain unambiguous structural proof, securing the data integrity required for high-impact publications and patent filings.

References
  • Aitken, K. M., et al. (2015).[3] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography, 45, 461–465.[3] Link

  • Hollingsworth, M. A., & Karplus, P. A. (2010). "A fresh look at the crystal structure determination of proteins and small molecules." Biomolecular Concepts, 1(3-4), 271–283.[1] (Context on resolution and validation).

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Reich, H. J. (2017).[1] "WinDNMR: Dynamic NMR Spectra for Windows."[2] University of Wisconsin-Madison. (Reference for NMR coupling constants in heterocycles).

  • Cambridge Crystallographic Data Centre (CCDC). "Guideline for the deposition of crystal structure data." Link

Sources

A Comparative Guide to 2,6-Dibromo-4-fluorobenzo[d]thiazole for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2,6-Dibromo-4-fluorobenzo[d]thiazole, a highly functionalized building block, against other key benzothiazole derivatives. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this and related scaffolds in their synthetic strategies.

Introduction: The Benzothiazole Scaffold

The benzothiazole core, a fusion of benzene and thiazole rings, is a "privileged scaffold" in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the benzothiazole ring system stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for functionalization at multiple positions.[3] This guide will focus on the distinct characteristics of 2,6-Dibromo-4-fluorobenzo[d]thiazole and compare it with benchmark benzothiazoles to highlight its potential in advanced chemical synthesis.

Structural and Reactivity Overview

The subject of our analysis, 2,6-Dibromo-4-fluorobenzo[d]thiazole, possesses a unique substitution pattern that dictates its chemical behavior. The two bromine atoms at positions 2 and 6 are excellent leaving groups for cross-coupling reactions, while the fluorine atom at position 4 significantly influences the molecule's electronic properties.

To provide a clear comparative framework, we will analyze it alongside:

  • Benzothiazole (unsubstituted): The parent compound, providing a baseline for reactivity.

  • 2,6-Dibromobenzothiazole: To isolate the effect of the fluorine atom.

  • Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole): A neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS), serving as a biologically relevant benchmark.[4][5]

Comparative Structural Analysis

Below is a diagram illustrating the structures of the benzothiazoles under comparison.

G cluster_0 Comparative Benzothiazoles A 2,6-Dibromo-4-fluorobenzo[d]thiazole B Benzothiazole A->B Parent Scaffold C 2,6-Dibromobenzothiazole A->C Fluorine Effect D Riluzole A->D Functional Divergence

Caption: Structures of the compared benzothiazole derivatives.

Synthesis and Accessibility

The synthetic route to a chemical building block is a critical factor in its practical application. The methods for producing these benzothiazoles vary in complexity.

  • Benzothiazole: Can be synthesized through various methods, including the reaction of 2-aminothiophenol with acid chlorides or aldehydes.[6]

  • 2,6-Dibromobenzothiazole: A known synthesis involves the direct bromination of benzothiazole using N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[7]

  • 2,6-Dibromo-4-fluorobenzo[d]thiazole: The synthesis of this analog is more complex, likely requiring a multi-step sequence starting from a fluorinated aniline derivative, followed by cyclization and subsequent bromination steps.

  • Riluzole: Its synthesis involves the reaction of 6-(trifluoromethoxy)aniline with potassium thiocyanate.

The increased synthetic effort for 2,6-Dibromo-4-fluorobenzo[d]thiazole is a trade-off for its enhanced functionality and potential for selective, sequential reactions.

Comparative Reactivity in Cross-Coupling Reactions

A primary application for halogenated heterocycles is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[8] The reactivity of the C-Br bonds in our target molecule is a key performance indicator.

Table 1: Comparative Properties and Reactivity

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive SitesExpected Reactivity in Suzuki Coupling
2,6-Dibromo-4-fluorobenzo[d]thiazole C₇H₂Br₂FNS310.97C2-Br, C6-BrHigh. Potential for selective coupling.
Benzothiazole C₇H₅NS135.19C2-HRequires C-H activation.[9]
2,6-Dibromobenzothiazole C₇H₃Br₂NS292.98C2-Br, C6-BrHigh at both positions.[7]
Riluzole C₈H₅F₃N₂OS234.20C2-NH₂Not suitable for direct Suzuki coupling at this position.

The C2-Br bond in benzothiazoles is generally more reactive than a C-Br bond on the benzene ring due to the electronic nature of the thiazole ring. In 2,6-Dibromo-4-fluorobenzo[d]thiazole, the electron-withdrawing fluorine atom at the C4 position is expected to further activate the adjacent C-Br bonds towards oxidative addition to a palladium(0) catalyst, potentially allowing for milder reaction conditions compared to its non-fluorinated counterpart. This also opens the possibility for regioselective cross-coupling reactions by carefully selecting the catalyst, ligands, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a validated, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction with 2,6-Dibromo-4-fluorobenzo[d]thiazole.

Objective: To demonstrate the mono-arylation at the more reactive C2 position.

Materials:

  • 2,6-Dibromo-4-fluorobenzo[d]thiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1 mixture)

Experimental Workflow Diagram

workflow start Start: Assemble Reactants reactants 1. Add 2,6-dibromo-4-fluorobenzo[d]thiazole, phenylboronic acid, K3PO4, and SPhos to a reaction flask. start->reactants degas 2. Evacuate and backfill with Argon (3x). reactants->degas solvent 3. Add degassed Toluene/Water. degas->solvent catalyst 4. Add Pd(OAc)2. solvent->catalyst reaction 5. Heat to 100 °C for 12 hours. catalyst->reaction workup 6. Quench with water, extract with ethyl acetate. reaction->workup purify 7. Purify via column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2,6-Dibromo-4-fluorobenzo[d]thiazole (1.0 mmol), phenylboronic acid (1.1 mmol), K₃PO₄ (2.0 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (10 mL) and water (1 mL) to the flask via syringe.

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-6-bromo-4-fluorobenzo[d]thiazole.

Rationale for Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is known to promote the oxidative addition of aryl bromides and enhance the efficiency of the Suzuki-Miyaura reaction.[10] K₃PO₄ is an effective base for activating the boronic acid without causing side reactions.[8]

Spectroscopic and Physicochemical Properties

The characterization of these molecules relies on standard analytical techniques.

Table 2: Spectroscopic Data Comparison

Compound¹H NMR (Anticipated Key Signals)¹³C NMR (Anticipated Range)Mass Spec (m/z for M⁺)
2,6-Dibromo-4-fluorobenzo[d]thiazole Aromatic protons in the 7.5-8.5 ppm range, showing coupling to fluorine.Aromatic region (110-160 ppm), with C-Br and C-F carbons showing characteristic shifts.~311
Benzothiazole Aromatic protons from 7.3-9.0 ppm.Aromatic region (120-155 ppm).135
2,6-Dibromobenzothiazole Aromatic protons in the 7.5-8.9 ppm range.[7]Aromatic region (115-155 ppm).~293[7]
Riluzole Aromatic protons from 7.0-7.5 ppm, broad NH₂ signal.Aromatic region, with CF₃O-carbon at ~120 ppm (q).234

Note: NMR shifts are highly dependent on the solvent used.

The presence of bromine and fluorine in 2,6-Dibromo-4-fluorobenzo[d]thiazole will result in a characteristic isotopic pattern in the mass spectrum and specific C-F and H-F coupling constants in the NMR spectra, which are invaluable for structural confirmation.

Potential Applications and Future Outlook

While the direct biological activity of 2,6-Dibromo-4-fluorobenzo[d]thiazole is not yet widely reported, its value lies in its role as a versatile synthetic intermediate. The ability to perform selective, sequential cross-coupling reactions at the C2 and C6 positions allows for the construction of complex, highly decorated benzothiazole derivatives.

This contrasts with Riluzole, which is an end-stage drug molecule with established neuroprotective and glutamate-modulating properties.[11][12] The research on halogenated benzothiazoles suggests their potential in developing new therapeutic agents, with substitutions at the 2- and 6-positions being particularly significant for anticancer activity.[1][13] The addition of a fluorine atom can enhance metabolic stability and binding affinity, making 2,6-Dibromo-4-fluorobenzo[d]thiazole a promising starting point for the synthesis of novel drug candidates.

Conclusion

2,6-Dibromo-4-fluorobenzo[d]thiazole stands out as a highly valuable building block for synthetic and medicinal chemists. Its dual reactive sites for cross-coupling, enhanced by the electronic influence of the fluorine substituent, offer a sophisticated platform for creating novel molecular architectures. While its synthesis is more demanding than that of simpler benzothiazoles, the potential for building molecular complexity and accessing new chemical space justifies the investment. In comparison to established molecules like Riluzole, its primary utility is not as a standalone therapeutic but as a key intermediate in the rational design of next-generation benzothiazole-based compounds.

References

  • Riluzole - Wikipedia. Available from: [Link]

  • Kuciński, K., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2551. Available from: [Link]

  • RILUZOLE - Inxight Drugs. Available from: [Link]

  • Riluzole – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]

  • What is Riluzole? National Ataxia Foundation. Available from: [Link]

  • Pittenger, C., et al. (2008). Riluzole in Psychiatry: A Systematic Review of the Literature. Journal of Clinical Psychopharmacology, 28(3), 349-353. Available from: [Link]

  • The common synthetic routes for benzothiazoles. ResearchGate. Available from: [Link]

  • A new route for the synthesis of functionalized benzo[d]imidazo[5,1-b]thiazol-1-amine derivatives from benzothiazole, trichloroacetamidines and terminal alkynes. Taylor & Francis Online. Available from: [Link]

  • Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. Available from: [Link]

  • Wang, T., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1364531. Available from: [Link]

  • Ali, I., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11, 1184742. Available from: [Link]

  • An Aryne-Based Route to Substituted Benzoisothiazoles. Organic Letters. Available from: [Link]

  • EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. IJSDR. Available from: [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. ResearchGate. Available from: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available from: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available from: [Link]

  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. Google Patents.
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available from: [Link]

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. Available from: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. VNU-HCM Journal of Science and Technology Development. Available from: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available from: [Link]

  • Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole. PubChem. Available from: [Link]

Sources

Comparative Analytical Guide: Characterization of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Substituted benzothiazoles are privileged pharmacophores in drug discovery, serving as the core scaffold for antitumor agents (e.g., Riluzole), antimicrobial compounds, and amyloid-imaging agents.[1] However, their characterization presents unique analytical challenges:

  • Regioisomerism: Electrophilic substitution often yields mixtures of 5- and 6-substituted isomers that are difficult to resolve.

  • Tautomerism: 2-aminobenzothiazoles exist in a dynamic equilibrium between amino and imino forms, complicating spectral interpretation.

  • Fluorescence Quenching: Their utility as imaging probes requires precise photophysical characterization.

This guide moves beyond standard textbook definitions to provide a comparative analysis of NMR, Mass Spectrometry (MS), and X-ray Crystallography , supported by field-proven protocols and experimental data.

Structural Elucidation: The Regioisomer Challenge (NMR vs. X-Ray)

The most frequent bottleneck in benzothiazole synthesis is distinguishing between substitution at the 5- and 6-positions of the benzenoid ring. While X-ray crystallography is definitive, it is low-throughput. NMR remains the workhorse, provided specific coupling patterns are analyzed correctly.

Comparative Technique Analysis
Feature1H NMR Spectroscopy X-Ray Crystallography Recommendation
Primary Utility Rapid solution-state structure & purity.Absolute configuration & tautomer identification.Use NMR for screening; X-ray for lead compounds.
Sample Req. 5–20 mg (dissolved).Single crystal (0.1–0.3 mm).NMR is non-destructive.
Limit of Detection ~10 µM (instrument dependent).N/A (requires crystal growth).NMR is superior for trace impurity detection.
Key Blind Spot Cannot easily distinguish remote tautomers in fast exchange.Cannot analyze bulk purity (single crystal only).Combine: Use NMR for bulk, X-ray for solid-state definition.
Deep Dive: NMR Differentiation of 5- vs. 6-Substitution

In a 2,6-disubstituted benzothiazole, the proton at position 7 (H7) appears as a singlet (or doublet with small meta-coupling,


 Hz) because it has no ortho neighbors. In contrast, a 2,5-disubstituted system will show H4 as a doublet (ortho-coupled to H5) or singlet depending on the substituent's electronic effect, but the splitting pattern of the remaining protons is distinct.

Experimental Data: 1H NMR Shifts (DMSO-d6, 500 MHz) Based on 6-methyl-1,3-benzothiazol-2-amine derivatives [1].[2]

Proton Position6-Methyl Derivative (Experimental) 5-Methyl Derivative (Predicted Pattern) Diagnostic Feature
H4

7.80 (d,

Hz)

7.6-7.7 (s or d,

)
H4 Coupling: Ortho-coupling (6-sub) vs. Meta/None (5-sub).
H5

7.33 (d,

Hz)
N/A (Methyl substituted)H5 Signal: Present (6-sub) vs. Absent (5-sub).
H6 N/A (Methyl substituted)

7.1-7.2 (d,

Hz)
H6 Signal: Absent (6-sub) vs. Present (5-sub).
H7

7.84 (s)

7.7-7.9 (d,

Hz)
H7 Splitting: Singlet (6-sub) vs. Doublet (5-sub).

Analyst Insight: Always run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. In 6-substituted derivatives, the methyl group protons will show a spatial correlation (NOE) with H7 and H5. In 5-substituted derivatives, the methyl protons will correlate with H4 and H6. This is the only self-validating NMR method for these isomers.

Molecular Identity: Mass Spectrometry & Fragmentation[3][4][5][6]

While NMR confirms connectivity, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula. However, for benzothiazoles, the fragmentation pattern in MS/MS is a structural fingerprint.

Mechanism: Retro-Diels-Alder (RDA) & Heterolytic Cleavage

Benzothiazoles undergo a characteristic fragmentation involving the cleavage of the thiazole ring. The loss of HCN (27 Da) and CS (44 Da) are diagnostic.

Common Fragmentation Ions (ESI+):

  • [M+H]+: Strong molecular ion (due to aromatic stability).[3]

  • [M+H - NH3]+: Loss of ammonia (17 Da) observed specifically in 2-aminobenzothiazoles.

  • [M+H - HCN]+: Thiazole ring opening.

  • m/z 109 (C6H5S+): Thiophenol cation (characteristic of the benzenoid-sulfur core).

Visualization: MS Fragmentation Logic

The following diagram illustrates the decision logic for interpreting MS spectra of unknown benzothiazole derivatives.

MS_Fragmentation M_Ion Precursor Ion [M+H]+ Check_NH2 Is 2-Amino present? M_Ion->Check_NH2 Loss_NH3 Loss of NH3 (-17 Da) Check_NH2->Loss_NH3 Yes RDA_Cleavage RDA Cleavage / Ring Opening Check_NH2->RDA_Cleavage No Loss_NH3->RDA_Cleavage Loss_HCN Loss of HCN (-27 Da) RDA_Cleavage->Loss_HCN Loss_CS Loss of CS (-44 Da) RDA_Cleavage->Loss_CS Core_Fragment Benzenoid-S Core (m/z ~109) Loss_HCN->Core_Fragment Loss_CS->Core_Fragment

Caption: Logical fragmentation pathway for benzothiazole derivatives in ESI-MS/MS analysis.

Tautomerism: The 2-Amino Conundrum

2-Aminobenzothiazoles can exist as the amino (


) or imino  (

) tautomer. This equilibrium affects binding affinity and solubility.
  • In Solution (NMR): In polar aprotic solvents like DMSO-

    
    , the amino  form usually predominates. However, broad NH signals often indicate rapid exchange.
    
  • In Solid State (X-Ray): This is the definitive method.

    • Amino form: C2–N(exo) bond length

      
       1.34–1.36 Å (single bond character).
      
    • Imino form: C2–N(exo) bond length

      
       1.29–1.31 Å (double bond character) [2].
      

Validated Experimental Protocols

Protocol A: Structural Confirmation Workflow

Use this workflow to characterize a newly synthesized benzothiazole derivative.

  • Purity Check (HPLC-PDA):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient 10%

      
       90% Acetonitrile in Water (0.1% Formic Acid).
      
    • Detection: 254 nm (aromatic) and 300-330 nm (benzothiazole specific).

    • Acceptance Criteria: Single peak >95% area integration.

  • MS Screening (ESI+):

    • Direct infusion or LC-MS.

    • Verify [M+H]+.

    • Apply 20-30 eV collision energy to observe the characteristic loss of HCN (M-27) to confirm the thiazole ring integrity.

  • NMR Characterization:

    • Solvent: DMSO-

      
       is preferred over CDCl
      
      
      
      due to solubility and its ability to stabilize exchangeable protons (NH).
    • Concentration: 10-15 mg in 0.6 mL.

    • Experiments: 1H, 13C, COSY (proton-proton connectivity), HSQC (proton-carbon correlation), and HMBC (long-range coupling to assign quaternary carbons at the ring fusion).

Protocol B: Visualizing the Analytical Logic

The following diagram outlines the decision-making process when characterizing a benzothiazole sample.

Analytical_Workflow Sample Crude Sample Solubility Solubility Test (DMSO vs CDCl3) Sample->Solubility HPLC HPLC Purity (>95%?) Solubility->HPLC Purification Recrystallization / Column Chrom. HPLC->Purification No NMR_1H 1H NMR (Regioisomer Check) HPLC->NMR_1H Yes Purification->HPLC MS HRMS (Formula Check) NMR_1H->MS XRay X-Ray Cryst. (Tautomer Check) MS->XRay If Solid/Crystalline Final Validated Structure MS->Final If Amorphous XRay->Final

Caption: Step-by-step analytical workflow from crude synthesis to validated structure.

References

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. (Provides specific NMR shift data for 6-methyl derivatives).

  • Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis. Journal of the Chemical Society, Perkin Transactions 2. (Definitive X-ray data for amino/imino bond lengths).

  • Benzothiazoles - MassBank Record. MassBank EU. (Reference for fragmentation patterns and m/z values).

  • Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. IUCrData. (Example of single-crystal X-ray workflow for benzothiazoles).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of halogenated benzothiazoles. In medicinal chemistry, the benzothiazole scaffold is a privileged structure, a recurring motif in molecules that exhibit a wide array of biological activities.[1][2] Its rigid, planar system and ability to engage in various non-covalent interactions make it an excellent starting point for drug design. The strategic introduction of halogen atoms (F, Cl, Br, I) is a time-tested method to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide will dissect the nuanced effects of halogenation on the therapeutic potential of benzothiazoles, moving from broad principles to specific, data-supported examples in antimicrobial and anticancer applications.

Our discussion is grounded in the principle that every chemical modification is a hypothesis. Why a fluorine here? Why a chlorine there? We will explore the causality behind these choices, examining how halogens influence factors like lipophilicity, metabolic stability, and target binding through mechanisms such as hydrogen bonding and the increasingly appreciated halogen bonding.

Part 1: The Influence of Halogenation on Antimicrobial Activity

The fight against microbial resistance necessitates the development of novel chemical entities. Halogenated benzothiazoles have emerged as a promising class of antimicrobial agents. The introduction of electron-withdrawing groups, such as halogens, has been shown to generally enhance the antimicrobial potency of these compounds.[3][4]

Key SAR Insights for Antimicrobial Benzothiazoles:
  • Electron-Withdrawing Effect: Halogens, being highly electronegative, pull electron density from the aromatic system. This modification can alter the molecule's ability to interact with biological targets, such as microbial enzymes. For instance, studies on benzothiazole–thiazole hybrids have revealed that electron-withdrawing groups, particularly nitro and halogen substituents, enhance antimicrobial activity.[3][4]

  • Position is Key: The position of the halogen substituent significantly impacts activity. For example, in a series of 2-arylbenzothiazoles, compounds with halogen substitutions showed excellent activity against Enterococcus faecalis and Klebsiella pneumoniae.[5]

  • Lipophilicity Balance: Halogenation increases a molecule's lipophilicity, which can enhance its ability to cross microbial cell membranes. However, there is a delicate balance, as excessive lipophilicity can lead to poor solubility and off-target effects.

  • Specific Halogen Effects: Different halogens can have distinct effects. Fluorine, for its small size and ability to form strong hydrogen bonds, is often used to block metabolic sites or enhance binding affinity. Chlorine and bromine, with their larger size and polarizability, can also contribute to potent interactions.

Comparative Performance Data: Antimicrobial Activity

The following table summarizes the in vitro activity of representative halogenated benzothiazoles against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of potency, with lower values indicating greater activity.

Compound IDStructure (Key Features)Target OrganismMIC (µg/mL)Reference
2eC 6-chloro-1,3-benzothiazole linked to a 3,4-dichlorophenyl ureaStaphylococcus aureus8[6]
2bF 5-chloro-6-fluoro-1,3-benzothiazole linked to a 2,6-xylyl ureaStaphylococcus aureus8[6]
TCC (Control) Triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl) urea)Staphylococcus aureus16[6]
2bB 5-chloro-6-fluoro-1,3-benzothiazole linked to a 2,6-xylyl ureaEnterococcus faecalisNot specified, but 4x more active than TCC[6]
25a-c 2-arylbenzothiazole analogues (halogenated)Enterococcus faecalis~1 µM[5]
Ciprofloxacin Standard antibioticEnterococcus faecalis2.93 µM[5]

As the data indicates, the introduction of a benzothiazole moiety, particularly with chlorine and fluorine substituents (compounds 2eC and 2bF ), can double the activity against S. aureus compared to the established antimicrobial triclocarban (TCC).[6]

Part 2: Halogenation in the Design of Anticancer Benzothiazoles

Benzothiazole derivatives have demonstrated significant potential in oncology by targeting a multitude of biological pathways.[7] They can function as inhibitors of crucial enzymes like heat shock protein 90 (Hsp90), tyrosine kinases, and topoisomerase II, or even act as DNA damaging agents after metabolic activation.[2][7][8] Halogenation plays a critical role in refining the potency and selectivity of these anticancer agents.

Key SAR Insights for Anticancer Benzothiazoles:
  • Enhanced Potency: The addition of halogens can dramatically increase cytotoxic activity. For example, the prodrug Phortress, a benzothiazole derivative, is metabolized by the CYP1A1 enzyme to a reactive species that breaks DNA strands, leading to cell death.[8] Its precursor, 5F203, contains a fluorine atom that is crucial for its potent activity in the nanomolar range against MCF-7 breast cancer cells.[9]

  • Selective Targeting: Fluorinated benzothiazoles have shown selective antitumor properties. The 6-fluorobenzothiazole known as PMX 610 exhibits potent and selective activity against human cancer cell lines, including colon, non-small cell lung, and breast cancer subpanels.[9]

  • Halogen Bonding: In the context of Hsp90 inhibitors, a gradual increase in activity was observed when moving from fluorine to iodine at the para position of a phenyl ring attached to the benzothiazole scaffold. This trend correlates with the increasing strength of halogen bond formation, suggesting this interaction is critical for target engagement.[10]

  • Metabolic Activation: As seen with Phortress, halogenation can influence the metabolic profile of a compound, sometimes leading to the generation of a more active, or even cytotoxic, metabolite within the tumor microenvironment.[8]

Comparative Performance Data: Anticancer Activity

The table below presents a comparison of halogenated benzothiazoles and their cytotoxic effects on various human cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound IDKey Halogen Feature(s)Cancer Cell LineIC50Reference
5F203 Contains a 5-fluoro substitutionMCF-7 (Breast)Nanomolar range[9]
PMX 610 Contains a 6-fluoro substitutionVarious (Colon, Lung, Breast)Potent and selective[9]
5g p-iodo substitution on a phenyl ring (Hsp90 Inhibitor)MCF-7 (Breast)2.8 ± 0.1 µM[10][11]
5c p-chloro substitution on a phenyl ring (Hsp90 Inhibitor)MCF-7 (Breast)18.9 ± 0.4 µM[10]
Halogenated Derivative Halogenated pyrazolo–benzothiazole hybridPC-3, HT-29, A549, U87MG3.17–6.77 µM[12]
Axitinib (Control) Standard anticancer drugPC-3, HT-29, A549, U87MGLess potent than the halogenated derivative[12]

These data highlight a clear trend: specific halogen substitutions can yield compounds with low micromolar to nanomolar potency. The comparison between compounds 5g and 5c vividly illustrates the impact of the specific halogen atom, with the iodo-substituted analog being nearly seven times more potent, likely due to its superior ability to form a halogen bond in the Hsp90 C-terminal domain.[10]

Part 3: Experimental Design & Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Here, we detail two fundamental assays central to the evaluation of the compounds discussed.

Experimental Workflow: From Synthesis to Screening

The discovery pipeline for novel halogenated benzothiazoles typically follows a structured, multi-step process. This workflow ensures a logical progression from chemical synthesis to biological validation.

G cluster_0 Synthesis Phase cluster_1 Screening Phase A 1. Synthesis of Halogenated Precursors (e.g., substituted 2-aminothiophenols) B 2. Cyclization Reaction (e.g., with aldehydes, acids) A->B C 3. Purification & Characterization (NMR, MS, HPLC) B->C D 4. Primary In Vitro Screening (e.g., MIC or MTT Assay) C->D Test Compounds E 5. Hit Identification (Compounds meeting activity threshold) D->E F 6. Secondary Assays (Mechanism of Action, Selectivity) E->F G 7. Lead Optimization (Further SAR studies) F->G Lead Compound

Caption: General workflow for the synthesis and evaluation of novel benzothiazole derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is frequently used to determine the IC50 values of potential anticancer compounds.[7]

Objective: To determine the concentration of a halogenated benzothiazole derivative that inhibits 50% of cancer cell growth.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of a halogenated benzothiazole derivative against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Compound Dilution: In the first column, add 50 µL of the test compound at 2x the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration. Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Part 4: Visualizing the Mechanism of Action

Understanding how a drug works at the molecular level is paramount. Many anticancer benzothiazoles, such as the prodrug Phortress, exert their effect through a complex bioactivation pathway that culminates in DNA damage.

G cluster_0 Cellular Environment cluster_1 Target A Phortress (Prodrug) (Administered) B 5F203 (Active Amine) A->B Hydrolysis in vivo C Reactive Electrophilic Species B->C Metabolism by CYP1A1 Enzyme DNA Nuclear DNA C->DNA Covalent Binding Damage DNA Adducts & Strand Breaks DNA->Damage Causes Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis Induces

Caption: Bioactivation pathway of the anticancer benzothiazole prodrug Phortress.[8]

This pathway illustrates a sophisticated approach to cancer therapy. The prodrug is relatively inert until it reaches cells expressing the CYP1A1 enzyme, which is often overexpressed in tumors. This targeted activation minimizes damage to healthy tissues, enhancing the therapeutic window. The fluorine atom in the 5F203 intermediate is critical to this process, influencing its electronic properties and interaction with the enzyme.[9]

Conclusion and Future Directions

The structure-activity relationship of halogenated benzothiazoles is a rich and dynamic field. The evidence clearly demonstrates that the type, number, and position of halogen substituents are critical determinants of biological activity, governing everything from target affinity to metabolic fate.

  • In antimicrobial design , chloro- and fluoro-substitutions are effective strategies for enhancing potency against clinically relevant bacteria.

  • In oncology , fluorination is a key tool for creating highly potent and selective agents, while heavier halogens like iodine can be leveraged to exploit halogen bonding for potent enzyme inhibition.

The path forward will involve more sophisticated computational modeling to predict the effects of halogenation, enabling a more rational design of next-generation therapeutics. The use of dual-halogenated or multi-halogenated scaffolds, combined with hybrid molecules that merge the benzothiazole core with other pharmacophores, represents a promising frontier for overcoming drug resistance and developing novel treatments for a range of human diseases.

References

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. PMC. [Link]

  • Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. MDPI. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed. [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. [Link]

  • Examples of benzothiazole-based derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. ResearchGate. [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PMC. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]

Sources

Benzothiazole Derivatives in Oncology: A Comparative Cytotoxicity & SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including DNA, kinases (EGFR, VEGFR), and cytochrome P450 enzymes. This guide objectively compares three distinct classes of benzothiazole derivatives—2-Arylbenzothiazoles , Benzothiazole-Hydrazones , and Benzothiazole-Ureas —analyzing their cytotoxicity profiles, mechanisms of action, and critical Structure-Activity Relationships (SAR).

Key Insight: While 2-arylbenzothiazoles (e.g., Phortress) exhibit nanomolar potency via unique metabolic activation (CYP1A1), urea and hydrazone derivatives often function as micromolar multi-kinase inhibitors, offering a broader but less tumor-selective mechanism.[1]

Comparative Analysis: Cytotoxicity Profiles

The following data normalizes cytotoxicity values (IC


) primarily against the MCF-7  (breast cancer) cell line to ensure comparable baselines.
Table 1: Comparative Cytotoxicity Data (MCF-7 Model)
Derivative ClassRepresentative CompoundIC

(MCF-7)
Primary MechanismKey Structural Feature
Class A: 2-Arylbenzothiazoles 5F 203 (Phortress active metabolite)< 0.01 µM (nM range)DNA Adducts via CYP1A1 activationPlanar, lipophilic 2-phenyl ring; requires metabolic activation.[1]
Class B: Benzothiazole-Ureas Compound 17 (Urea-linked)0.84 ± 0.05 µM Multi-kinase inhibition (VEGFR-2, EGFR)Urea linker provides H-bond donors for kinase ATP pockets.[1]
Class C: Benzothiazole-Hydrazones Compound 6i 6.10 ± 0.40 µM EGFR/CDK2 Inhibition & ApoptosisHydrazone linker offers flexibility and metal chelation potential.
Class D: Thiazolidine-linked Compound 54 0.036 µM ROS Generation & Mitochondrial dysfunctionThiazolidine ring enhances ROS-mediated apoptosis.

Data Interpretation: Class A compounds are the most potent but are "prodrugs" requiring specific enzyme expression (CYP1A1) in the tumor.[1] Class B and C are "direct-acting" kinase inhibitors with broader activity but generally higher IC


 values.[1]

Structure-Activity Relationship (SAR) Deep Dive

The "Warhead" vs. The "Linker"

The biological fate of a benzothiazole derivative is dictated by the substituent at the C-2 position .

  • The 2-Aryl "Planar" Effect (Class A):

    • Observation: Unsubstituted or simple fluorinated phenyl rings at C-2 (like in 5F 203) lead to extreme potency.[1]

    • Causality: The planar geometry allows the molecule to mimic dioxin, binding to the Aryl Hydrocarbon Receptor (AhR) . This translocates to the nucleus, inducing CYP1A1 transcription.[2][3] The enzyme then metabolizes the benzothiazole into a reactive nitrenium ion, causing fatal DNA adducts. Bulky substituents here disrupt planarity and abolish this mechanism.

  • The Urea/Hydrazone "Linker" Effect (Class B & C):

    • Observation: Introducing a urea (-NH-CO-NH-) or hydrazone (-C=N-NH-) linker at C-2 shifts the target from DNA to Kinases.

    • Causality: These linkers act as hydrogen bond donors/acceptors that interact with the "hinge region" of kinases (e.g., VEGFR-2, EGFR). They anchor the benzothiazole core within the ATP-binding pocket, preventing phosphorylation and downstream signaling.

  • Electronic Tuning at C-6:

    • Electron-withdrawing groups (e.g., -F, -Cl, -NO

      
      ) at the C-6 position of the benzothiazole ring generally enhance metabolic stability and lipophilicity, improving cellular uptake and IC
      
      
      
      values across all classes.

Mechanistic Pathways Visualization

The following diagram contrasts the unique "Bioactivation" pathway of Class A against the "Direct Inhibition" pathway of Class B/C.

Benzothiazole_Mechanism Start Benzothiazole Entry AhR AhR Binding (Cytosol) Start->AhR 2-Aryl Derivatives (Class A) Kinase Kinase Binding (EGFR/VEGFR-2) Start->Kinase Urea/Hydrazone (Class B/C) CYP CYP1A1 Induction (Nucleus) AhR->CYP Metabolism Metabolic Activation (Nitrenium Ion) CYP->Metabolism DNA_Adduct DNA Adduct Formation Metabolism->DNA_Adduct ROS ROS Generation & Mito. Potential Loss Metabolism->ROS Apoptosis Apoptosis (Caspase 3/9) DNA_Adduct->Apoptosis Signal_Block Block Phosphorylation Kinase->Signal_Block Cell_Cycle G2/M Arrest Signal_Block->Cell_Cycle Signal_Block->ROS Cell_Cycle->Apoptosis ROS->Apoptosis

Caption: Divergent mechanisms of action.[1] Class A (Red path) relies on metabolic activation to damage DNA, while Class B/C (Blue path) directly inhibits kinase signaling.[1] Both pathways converge on apoptosis.[1]

Experimental Workflow for Validation

To validate these mechanisms in your own lab, follow this logical progression.

Experimental_Workflow Synth Synthesis & Characterization (NMR, MS) Screen Primary Screen: MTT Assay (48h/72h) Synth->Screen Select Select Hits (IC50 < 10 µM) Screen->Select Filter Mech1 Flow Cytometry (Annexin V/PI) Select->Mech1 Check Apoptosis Mech2 Western Blot (Caspase-3, p-EGFR) Select->Mech2 Check Target Mech3 ROS Assay (DCFDA Staining) Select->Mech3 Check Stress

Caption: Standard validation pipeline. Synthesis is followed by high-throughput MTT screening. Only potent "hits" proceed to mechanistic validation via Flow Cytometry and Western Blotting.[1]

Protocol Spotlight: Optimized MTT Assay for Hydrophobic Benzothiazoles

Context: Benzothiazole derivatives are often highly lipophilic (hydrophobic).[1] Standard MTT protocols often fail due to compound precipitation in aqueous media, leading to false "toxicity" readings (precipitates block light, mimicking formazan crystals).[1]

Self-Validating Protocol Steps:
  • Stock Preparation (Critical):

    • Dissolve compound in 100% DMSO to create a 10 mM - 50 mM stock.

    • Validation Check: Ensure solution is perfectly clear. If cloudy, sonicate for 30 seconds.

  • Serial Dilution & Solubility Limit:

    • Dilute stock into culture media.[1][4] Rule of Thumb: The final DMSO concentration on cells must be ≤ 0.5% (v/v) (ideally 0.1%) to avoid solvent toxicity.[1]

    • Troubleshooting: If the compound precipitates upon adding to media (turning milky), you must use an intermediate dilution step or switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) which is less sensitive to precipitation than colorimetric MTT.[1]

  • Incubation:

    • Seed MCF-7 cells (approx.[1] 5,000 cells/well) in 96-well plates.[1][4] Adhere for 24h.

    • Treat with compound for 48h or 72h.[1]

  • Solubilization (The Deviation from Standard):

    • After MTT incubation (4h), carefully aspirate media.

    • Use DMSO (150 µL) rather than SDS/HCl to dissolve formazan crystals.[1] Benzothiazoles may interact with SDS.[1]

    • Shake plate for 15 mins to ensure complete dissolution of both formazan and any residual compound precipitate.

  • Readout:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

References

  • Bradshaw, T. D., & Westwell, A. D. (2004).[1] The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate.[2][3] Current Medicinal Chemistry, 11(12), 1241-1253.[1]

  • Saeed, S., et al. (2016).[1] Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical Biology & Drug Design.

  • Kashyap, S. J., et al. (2012).[1] Benzothiazoles: a privileged scaffold for drug discovery.[1] Acta Pharmaceutica Sinica B.

  • Ahmed, W. U., et al. (2024).[1][5] New benzothiazole-hydrazone derivatives: Antimicrobial and cytotoxic evaluation. ResearchGate.[1]

  • Abcam. (n.d.). MTT Assay Protocol. Abcam Protocols.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,6-Dibromo-4-fluorobenzo[d]thiazole: Prioritizing Safety Beyond the Data Sheet

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we often work with novel compounds where comprehensive toxicological data is not yet available. 2,6-Dibromo-4-fluorobenzo[d]thiazole is one such molecule. Its structure—a halogenated benzothiazole—signals the need for a cautious and well-defined handling protocol. Benzothiazole derivatives are known to be biologically active and can present various hazards, including dermal sensitization and respiratory irritation.[1] Furthermore, the biotransformation of thiazole-containing drugs can sometimes generate reactive metabolites, necessitating a proactive approach to minimize exposure.[2][3]

This guide moves beyond a simple checklist, providing a procedural and logical framework for handling 2,6-Dibromo-4-fluorobenzo[d]thiazole. Our core principle is to treat this compound with the caution afforded to substances with significant, uncharacterized toxicological potential.

Hazard Assessment: An Informed Approach to an Uncharacterized Compound

  • Skin Irritation: Causes skin irritation.[4][5][6][7]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][7][9][10]

  • Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[10][11]

Given these repeated warnings for similar structures, we must assume 2,6-Dibromo-4-fluorobenzo[d]thiazole presents, at a minimum, these same hazards. The lack of extensive data is not an indication of safety; it is a mandate for stringent control measures.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a requirement but a self-validating system to prevent chemical exposure. All PPE must be inspected before use and removed correctly to avoid contaminating the user.[9]

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form (solid or in solution).[12][13]

  • Best Practice/High-Risk Operations: For procedures involving splash hazards, such as transferring solutions, working with larger quantities (>1 L), or handling the material under pressure, a full-face shield must be worn in addition to chemical splash goggles.[12][13][14] A face shield alone does not provide adequate protection.[14]

Hand Protection: Selecting the Right Barrier

The choice of glove material is critical for preventing skin contact and absorption. For halogenated aromatic compounds, a multi-layered approach is often best.

  • Incidental Contact (e.g., handling vials, weighing small amounts): Nitrile gloves provide excellent dexterity and protection against incidental splashes.[15] However, they should be changed immediately upon known contact with the substance.

  • Extended Contact or Immersion Potential: For tasks with a higher risk of exposure, such as during a spill cleanup or large-scale reaction workup, double-gloving or using a more robust glove is required. Fluoroelastomer (Viton™) or Butyl rubber gloves offer superior resistance to aromatic and chlorinated solvents, which may be used to dissolve this compound.[12][15] Always consult a glove compatibility chart for the specific solvents being used.

  • Critical Technique: Proper glove removal is paramount to prevent skin contamination. Use a technique where the outer surface of the glove is never touched with bare skin.[9] Contaminated gloves must be disposed of as hazardous waste.[9]

Skin and Body Protection

A standard cotton lab coat is insufficient.

  • Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.

  • Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron or sleeves should be worn over the lab coat.

Respiratory Protection

Engineering controls, primarily the chemical fume hood, are the primary method for respiratory protection.[13]

  • Handling Solids: If there is any risk of generating dust (e.g., during weighing, transfers), the procedure must be performed in a chemical fume hood or a ventilated balance enclosure. If these controls are not feasible, a respirator is mandatory. A NIOSH-approved respirator with P95 or P100 particulate filters is required.[9]

  • Handling Solutions: If there is a risk of generating aerosols or vapors, work must be conducted in a chemical fume hood. For higher-level protection or in the event of a ventilation failure, a respirator equipped with organic vapor/acid gas (OV/AG) cartridges and P99/P100 particulate filters should be used.[9] All personnel requiring respirators must be part of a formal respiratory protection program.[13]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage/Transport Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing (Solid) Chemical Splash GogglesNitrile GlovesLab CoatRequired (Work in fume hood or use N95/P100 respirator)[9]
Solution Prep/Transfer Goggles & Face ShieldDouble-Gloved (Nitrile) or Viton™/ButylChemically Resistant Apron over Lab CoatRequired (Work in fume hood)
Spill Cleanup Goggles & Face ShieldViton™/Butyl GlovesChemically Resistant Apron/SuitRequired (Air-purifying respirator with OV/AG/P100 cartridges)[9][16]

Operational & Logistical Plans

Experimental Protocol: Safe Weighing and Sample Preparation

This protocol is designed to minimize dust and aerosol generation.

  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat). Designate a specific work area within a certified chemical fume hood.

  • Staging: Place a weigh boat, spatula, and a sealable container for the final solution onto the analytical balance inside the fume hood.

  • Taring: Tare the balance with the empty, labeled receiving container on the pan.

  • Dispensing: Slowly and carefully transfer the solid 2,6-Dibromo-4-fluorobenzo[d]thiazole from its stock container to the receiving container using a clean spatula. Avoid any rapid movements that could create airborne dust.

  • Sealing: Once the desired mass is obtained, securely cap the receiving container.

  • Decontamination: Carefully wipe the spatula, weigh boat, and any affected surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), ensuring the towel is treated as contaminated waste.

  • Solubilization: Add the desired solvent to the sealed container via a syringe through a septum or by carefully opening the container deep within the fume hood.

  • Final Decontamination: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[9]

Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with 2,6-Dibromo-4-fluorobenzo[d]thiazole must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, paper towels, and spent silica gel should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[9][10]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal company, in accordance with all local, state, and federal regulations.[9][17]

Emergency Plan: Spill Response Workflow

In the event of a spill, a calm and systematic response is crucial. Evacuate non-essential personnel and ensure the area is well-ventilated.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Hazard (Is it manageable?) start->assess evacuate Evacuate Area Alert Supervisor & EHS assess->evacuate No don_ppe Don Enhanced PPE (Respirator, Viton/Butyl Gloves, Goggles, Face Shield, Apron) assess->don_ppe Yes end Spill Secured evacuate->end contain Contain Spill (Use absorbent pads/berms) don_ppe->contain neutralize Neutralize/Absorb (Cover with inert absorbent material) contain->neutralize collect Collect Waste (Sweep solid into container) neutralize->collect decon Decontaminate Area (Wash with soap and water) collect->decon dispose Package & Label Waste (For professional disposal) decon->dispose dispose->end

Caption: Workflow for managing a manageable laboratory spill of 2,6-Dibromo-4-fluorobenzo[d]thiazole.

References

  • BLD Pharm. (n.d.). 6-BROMO-4-FLUOROBENZO[D]THIAZOLE.
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • Capot Chemical. (2025, December 23). MSDS of 2-Bromo-4,6-difluorobenzo[d]thiazole.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • ChemScene. (n.d.). 4-Bromo-2-(2,6-difluorophenyl)thiazole.
  • BLDpharm. (n.d.). 2-Bromo-4,6-difluorobenzo[d]thiazole.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Bromo-4-(2-thienyl)thiazole.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Moldb. (n.d.). 2,5-Dibromo-4-fluorobenzo[d]thiazole.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 2,4-DIBROMOTHIAZOLE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-6-fluorobenzaldehyde.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (2025, February 27). SAFETY DATA SHEET - 4-Bromo-2,6-difluorobenzaldehyde.
  • ChemicalBook. (2025, July 19). 4,7-dibroMo-5,6-dinitrobenzo[c][15][16][18]thiadiazole. Retrieved from ChemicalBook website.

  • Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-fluoroanisole.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Gohlke Group. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Cayman Chemical. (2025, August 13). Safety Data Sheet.
  • PMC. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • ACS Publications. (2018, May 1). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • PubMed. (2021, June 21). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • PubMed. (2020, March 26). Discovery of 4,6- O-Thenylidene-β-d-glucopyranoside-(2″-acetamido, 3″-acetyl-di- S-5-fluorobenzothizole/5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin as Potential Less Toxic Antitumor Candidate Drugs by Reducing DNA Damage and Less Inhibition of PI3K.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.